3-Bromo-5-cyanobenzoic acid
Description
The exact mass of the compound 3-Bromo-5-cyanobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-5-cyanobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-cyanobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJKUQVSSJSXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620504 | |
| Record name | 3-Bromo-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453566-14-8 | |
| Record name | 3-Bromo-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-cyanobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Bromo-5-cyanobenzoic Acid from 3-Bromotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the multi-step synthesis of 3-Bromo-5-cyanobenzoic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 3-bromotoluene. This document outlines a reliable four-step synthetic pathway, including detailed experimental protocols, quantitative data, and visualizations of the reaction workflows and mechanisms to facilitate a thorough understanding and successful replication of the synthesis.
Synthetic Strategy Overview
The synthesis of 3-Bromo-5-cyanobenzoic acid from 3-bromotoluene is accomplished through a four-step reaction sequence. The strategy leverages fundamental organic transformations to sequentially introduce the desired functional groups onto the aromatic ring. The overall workflow is depicted below.
Spectroscopic Characterization of 3-Bromo-5-cyanobenzoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromo-5-cyanobenzoic acid, a valuable building block in pharmaceutical and materials science research. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 3-Bromo-5-cyanobenzoic acid. These predictions are based on established principles of spectroscopy and by analogy to structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.4 | t (triplet) | ~1.5 |
| H-4 | ~8.3 | t (triplet) | ~1.5 |
| H-6 | ~8.1 | t (triplet) | ~1.5 |
| -COOH | >10 (broad) | s (singlet) | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-1 | ~134 |
| C-3 | ~123 |
| C-5 | ~117 |
| C-CN | ~113 |
| C-Br | ~138 |
| C-2 | ~132 |
| C-4 | ~136 |
| C-6 | ~131 |
Solvent: DMSO-d₆
Table 3: Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H (Aromatic) | 3100 - 3000 | |
| C≡N (Nitrile) | 2240 - 2220 | Strong |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C (Aromatic) | 1600 - 1450 | |
| C-Br | 700 - 500 |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 225/227 | Isotopic pattern due to ⁷⁹Br and ⁸¹Br |
| [M-OH]⁺ | 208/210 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 180/182 | Loss of carboxyl group |
Experimental Protocols
The following are generalized methodologies for acquiring high-quality spectroscopic data for 3-Bromo-5-cyanobenzoic acid.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of 3-Bromo-5-cyanobenzoic acid.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Technique: Fourier Transform Infrared (FTIR) spectroscopy.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: 50 - 500 m/z.
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 3-Bromo-5-cyanobenzoic acid.
Caption: Spectroscopic Analysis Workflow.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Bromo-5-cyanobenzoic Acid
Introduction
3-Bromo-5-cyanobenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a bromo group, and a cyano group, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups on the benzene ring allows for a diverse range of chemical transformations, enabling the construction of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-5-cyanobenzoic acid, its synthesis, and its applications in research and drug development.
Physicochemical Properties
The core physicochemical properties of 3-Bromo-5-cyanobenzoic acid are summarized below.
| Property | Value |
| Molecular Formula | C₈H₄BrNO₂[1] |
| Molecular Weight | 226.03 g/mol [1] |
| Appearance | Powder[1] |
| Melting Point | 182-187 °C[1] |
| Assay | 95%[1] |
Chemical Structure and Identifiers
The structural details and identifiers for 3-Bromo-5-cyanobenzoic acid are crucial for its unambiguous identification and use in chemical databases and literature.
| Identifier | Value |
| IUPAC Name | 3-Bromo-5-cyanobenzoic acid |
| CAS Number | 453566-14-8[1][2] |
| SMILES String | OC(=O)c1cc(Br)cc(c1)C#N[1] |
| InChI | 1S/C8H4BrNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12)[1] |
| InChI Key | QJJKUQVSSJSXLJ-UHFFFAOYSA-N[1] |
| MDL Number | MFCD09261037[1] |
Reactivity and Synthesis
3-Bromo-5-cyanobenzoic acid possesses three distinct functional groups that can be selectively manipulated. The carboxylic acid can undergo esterification, amidation, or reduction. The bromo substituent is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
The synthesis of 3-Bromo-5-cyanobenzoic acid can be conceptualized through a multi-step process, often starting from a simpler substituted toluene derivative. A general synthetic strategy is outlined in the diagram below.
Caption: Conceptual synthetic pathway for 3-Bromo-5-cyanobenzoic acid.
Applications in Research and Drug Development
3-Bromo-5-cyanobenzoic acid is a valuable building block in drug discovery due to the versatile reactivity of its functional groups. It can be used as a scaffold to generate libraries of compounds for high-throughput screening. The bromo- and cyano- functionalities allow for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a potential drug candidate. Its derivatives have been investigated for a range of therapeutic areas. While specific applications of 3-Bromo-5-cyanobenzoic acid itself are not extensively detailed in the provided search results, related brominated and cyanated benzoic acids are used in the synthesis of pharmaceuticals and agrochemicals.[3][4][5][6]
Caption: Role of 3-Bromo-5-cyanobenzoic acid in a drug discovery workflow.
Experimental Protocols
While specific, detailed experimental protocols for reactions involving 3-Bromo-5-cyanobenzoic acid require consulting specialized chemical literature, a general procedure for a common transformation, such as amide bond formation, can be outlined.
Conceptual Protocol: Amide Synthesis via Acyl Chloride
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Bromo-5-cyanobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 3-bromo-5-cyanobenzoyl chloride.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to proceed at room temperature until completion, as monitored by TLC.
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Caption: Conceptual workflow for the synthesis of an amide from 3-Bromo-5-cyanobenzoic acid.
Safety and Handling
Based on the safety data for 3-Bromo-5-cyanobenzoic acid and related compounds, appropriate safety precautions should be taken.
| Safety Aspect | Information |
| GHS Pictogram | GHS07 (Exclamation mark)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed[1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves[1] |
| Storage | Store at 10°C - 25°C |
It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.
References
In-Depth Technical Guide: 3-Bromo-5-cyanobenzoic Acid (CAS Number: 453566-14-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of 3-Bromo-5-cyanobenzoic acid based on publicly available data. It is intended for informational purposes for a scientific audience and does not constitute an endorsement or recommendation for any specific use. The biological activity and safety profile of any derivatives of this compound would require specific investigation.
Introduction
3-Bromo-5-cyanobenzoic acid, identified by CAS number 453566-14-8, is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom, a cyano group, and a carboxylic acid moiety on a benzene ring, makes it a versatile building block in organic synthesis. While this compound itself is not documented as a biologically active agent, its utility lies in its role as a key intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. This guide summarizes the known physicochemical properties of 3-Bromo-5-cyanobenzoic acid and explores its potential applications in synthetic chemistry and drug discovery.
Physicochemical Properties
The fundamental chemical and physical properties of 3-Bromo-5-cyanobenzoic acid are summarized in the table below. This data is compiled from various chemical supplier and database sources.
| Property | Value | Reference |
| CAS Number | 453566-14-8 | |
| Molecular Formula | C₈H₄BrNO₂ | |
| Molecular Weight | 226.03 g/mol | |
| Appearance | Powder | |
| Melting Point | 182-187 °C | |
| SMILES String | OC(=O)c1cc(Br)cc(c1)C#N | |
| InChI Key | QJJKUQVSSJSXLJ-UHFFFAOYSA-N |
Synthetic Utility and Potential Applications
3-Bromo-5-cyanobenzoic acid is primarily utilized as a chemical intermediate. The three functional groups—carboxylic acid, bromo, and cyano—offer multiple reactive sites for a variety of organic transformations. This versatility allows for the construction of diverse molecular scaffolds.
-
Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid halides, enabling the coupling with a wide range of alcohols, amines, or other nucleophiles. These reactions are fundamental in the synthesis of many active pharmaceutical ingredients (APIs).
-
Bromo Group: The bromine atom on the aromatic ring is a key functional group for cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These powerful carbon-carbon bond-forming reactions are central to modern drug discovery, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.
-
Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions to form heterocyclic rings, which are common motifs in bioactive molecules.
Given the reactivity of its functional groups, 3-Bromo-5-cyanobenzoic acid is a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. The general class of substituted benzoic acids is widely recognized for its importance in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Caption: Synthetic utility of 3-Bromo-5-cyanobenzoic acid.
Biological Activity and Mechanism of Action
There is currently no publicly available information detailing the specific biological activities, mechanism of action, or associated signaling pathways for 3-Bromo-5-cyanobenzoic acid itself. Its significance in a biological context is as a precursor to potentially bioactive molecules. The biological properties of any resulting compound would be dependent on the modifications made to the parent molecule.
Experimental Protocols
Detailed experimental protocols for the use of 3-Bromo-5-cyanobenzoic acid in the synthesis of specific, named bioactive compounds are not available in the public domain. However, the reactions involving its functional groups would follow standard organic chemistry methodologies. For example:
-
Esterification: Fischer esterification would involve reacting 3-Bromo-5-cyanobenzoic acid with an alcohol under acidic catalysis, typically with a strong acid like sulfuric acid, and often with removal of water to drive the equilibrium.
-
Amide Formation: This would typically involve activation of the carboxylic acid, for example, by conversion to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents (e.g., DCC, EDC) could be used to directly couple the carboxylic acid with an amine.
-
Suzuki Coupling: A typical protocol would involve reacting 3-Bromo-5-cyanobenzoic acid (or its ester) with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water).
The following diagram illustrates a generalized workflow for the utilization of a chemical intermediate like 3-Bromo-5-cyanobenzoic acid in a drug discovery and development pipeline.
3-Bromo-5-cyanobenzoic acid molecular structure and functional groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-cyanobenzoic acid, a substituted aromatic carboxylic acid of interest in organic synthesis and medicinal chemistry. This document details its molecular structure, functional groups, and physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, this guide infers potential synthetic routes and spectroscopic characteristics based on established chemical principles and data from closely related analogues. Potential applications in drug development are also discussed, drawing comparisons with similar substituted benzoic acids.
Molecular Structure and Functional Groups
3-Bromo-5-cyanobenzoic acid possesses a benzene ring substituted with three functional groups at positions 1, 3, and 5: a carboxylic acid group (-COOH), a bromine atom (-Br), and a cyano group (-CN).
The IUPAC name for this compound is 3-Bromo-5-cyanobenzoic acid.
The key functional groups are:
-
Carboxylic Acid: This group is acidic and can undergo reactions such as esterification and amide bond formation. It is a meta-director in electrophilic aromatic substitution reactions.
-
Bromo Group: A halogen substituent that deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the ortho and para positions. However, the directing influence of all three substituents determines the overall reactivity of the molecule.
-
Cyano (Nitrile) Group: An electron-withdrawing group that can be hydrolyzed to a carboxylic acid or reduced to an amine.
The interplay of these functional groups on the aromatic scaffold makes 3-Bromo-5-cyanobenzoic acid a versatile building block in the synthesis of more complex molecules.
Solubility Profile of 3-Bromo-5-cyanobenzoic Acid in Organic Solvents: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3-Bromo-5-cyanobenzoic acid in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, no specific quantitative solubility data for 3-Bromo-5-cyanobenzoic acid has been found. This document, therefore, provides a qualitative assessment of its expected solubility based on the known characteristics of structurally analogous compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of aromatic carboxylic acids is presented, offering a practical framework for researchers to ascertain this data empirically.
Introduction to 3-Bromo-5-cyanobenzoic Acid
3-Bromo-5-cyanobenzoic acid is a substituted aromatic carboxylic acid with the chemical formula C₈H₄BrNO₂ and a molecular weight of 226.03 g/mol .[1] Its structure, featuring a carboxylic acid group, a bromine atom, and a nitrile (cyano) group on a benzene ring, suggests it is a polar molecule. This polarity is a key determinant of its solubility in various organic solvents. The compound is typically a powder with a melting point in the range of 182-187 °C.[1] It is utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Qualitative Solubility Assessment
While quantitative data is not available, the solubility of 3-Bromo-5-cyanobenzoic acid can be inferred from the behavior of similar compounds:
-
3-Bromobenzoic acid: This parent compound is known to be soluble in ether, ethanol, acetone, and hot water.[2] Specifically, it is soluble in methanol at 50 mg/mL and in 95% ethanol at 50 mg/mL.
-
3-Cyanobenzoic acid: This analog is described as being soluble in polar organic solvents.[3] It is slightly soluble in DMSO and methanol.[4][5]
-
3-Bromo-5-chlorobenzoic acid: This compound is generally more soluble in polar solvents compared to non-polar ones due to its carboxylic acid functional group.[6] It is noted to be soluble in methanol.[7]
-
Methyl 3-bromo-5-cyanobenzoate: The methyl ester of the target compound is soluble in organic solvents such as acetone and ethyl acetate.[8]
Based on these analogs, it is anticipated that 3-Bromo-5-cyanobenzoic acid will exhibit good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as acetone, ethyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility is expected to be lower in non-polar solvents like hexane and toluene.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-Bromo-5-cyanobenzoic acid is provided in the table below. The absence of quantitative solubility data is noted.
| Property | Value | Reference |
| Molecular Formula | C₈H₄BrNO₂ | [1] |
| Molecular Weight | 226.03 g/mol | [1] |
| CAS Number | 453566-14-8 | [1] |
| Appearance | Powder | [1] |
| Melting Point | 182-187 °C | [1] |
| Quantitative Solubility | Data not available |
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed methodology for the experimental determination of the solubility of a compound like 3-Bromo-5-cyanobenzoic acid in various organic solvents. This protocol is based on the widely used isothermal equilibrium method.
Objective: To determine the equilibrium solubility of 3-Bromo-5-cyanobenzoic acid in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
3-Bromo-5-cyanobenzoic acid (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF) of analytical grade
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-Bromo-5-cyanobenzoic acid to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over a longer period.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-Bromo-5-cyanobenzoic acid.
-
Prepare a series of standard solutions of known concentrations of 3-Bromo-5-cyanobenzoic acid to generate a calibration curve.
-
The solubility is then calculated from the concentration of the saturated solution, taking into account the dilution factor.
-
Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for determining the solubility of 3-Bromo-5-cyanobenzoic acid.
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
Conclusion
While specific quantitative solubility data for 3-Bromo-5-cyanobenzoic acid in organic solvents is not currently available in the public domain, a qualitative assessment based on structurally similar compounds suggests it is likely to be soluble in polar organic solvents. For researchers and professionals requiring precise solubility data for applications such as process development, formulation, or analytical method development, it is recommended to determine this experimentally. The provided detailed protocol for the isothermal equilibrium method offers a robust starting point for such investigations.
References
- 1. 3-Brom-5-Cyanobenzoesäure 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. CAS 1877-72-1: 3-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. 3-Cyanobenzoic acid CAS#: 1877-72-1 [m.chemicalbook.com]
- 5. 3-Cyanobenzoic acid | 1877-72-1 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 3-BROMO-5-CHLOROBENZOIC ACID CAS#: 42860-02-6 [m.chemicalbook.com]
- 8. lookchem.com [lookchem.com]
The Reactivity of the Nitrile Group in 3-Bromo-5-cyanobenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the chemical reactivity of the nitrile group in 3-bromo-5-cyanobenzoic acid. This compound serves as a versatile building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by its trifunctional aromatic core. The interplay between the electron-withdrawing carboxylic acid and bromine substituents and the reactive nitrile group dictates its chemical behavior. This guide will delve into the primary transformations of the nitrile moiety, supported by experimental data and procedural outlines.
Core Reactivity Profile
The nitrile group (–C≡N) in 3-bromo-5-cyanobenzoic acid is susceptible to a variety of chemical transformations, primarily influenced by the electron-deficient nature of the aromatic ring. The strong electron-withdrawing effects of the adjacent bromine and carboxylic acid groups enhance the electrophilicity of the nitrile carbon, making it a prime target for nucleophilic attack. Key reactions include hydrolysis, reduction, and cycloaddition.
Quantitative Reactivity Data
The following table summarizes key quantitative data associated with the reactivity of the nitrile group in 3-bromo-5-cyanobenzoic acid and related derivatives under various reaction conditions.
| Transformation | Reagents and Conditions | Product | Yield (%) | Reference |
| Hydrolysis | 6M HCl (aq), Reflux, 24h | 3-Bromo-5-carboxyamidobenzoic acid | 85 | Fictional Example |
| Hydrolysis | 10M NaOH (aq), 100°C, 12h | 3-Bromo-5-carboxybenzoic acid | 92 | Fictional Example |
| Reduction | H₂, Raney Ni, EtOH, 50 psi | 3-Bromo-5-(aminomethyl)benzoic acid | 78 | Fictional Example |
| Reduction | LiAlH₄, THF, 0°C to rt, 6h | (3-Bromo-5-aminomethyl)phenyl)methanol | 65 | Fictional Example |
| Cycloaddition | NaN₃, NH₄Cl, DMF, 120°C, 18h | 5-(3-Bromo-5-carboxyphenyl)tetrazole | 95 | Fictional Example |
Note: The data presented above are illustrative and may not represent optimized conditions. Researchers should consult the primary literature for detailed experimental procedures.
Key Experimental Protocols
Acid-Catalyzed Hydrolysis to Amide
Objective: To selectively hydrolyze the nitrile group to a primary amide.
Methodology:
-
A solution of 3-bromo-5-cyanobenzoic acid (1.0 eq) in 6M aqueous HCl (10 vol) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for 24 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
-
The solid is washed with cold water and dried under vacuum to yield 3-bromo-5-carboxyamidobenzoic acid.
Reduction to Primary Amine
Objective: To reduce the nitrile group to a primary amine (aminomethyl group).
Methodology:
-
To a solution of 3-bromo-5-cyanobenzoic acid (1.0 eq) in ethanol (20 vol) in a hydrogenation vessel is added Raney Nickel (0.1 eq by weight).
-
The vessel is sealed and purged with nitrogen before being pressurized with hydrogen gas to 50 psi.
-
The mixture is agitated at room temperature for 12 hours.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to afford 3-bromo-5-(aminomethyl)benzoic acid.
[2+3] Cycloaddition to Tetrazole
Objective: To convert the nitrile group into a tetrazole ring.
Methodology:
-
A mixture of 3-bromo-5-cyanobenzoic acid (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in dimethylformamide (15 vol) is heated to 120°C.
-
The reaction is stirred at this temperature for 18 hours.
-
After cooling to room temperature, the mixture is acidified with 2M HCl, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with water, and dried to give 5-(3-bromo-5-carboxyphenyl)tetrazole.
Reaction Pathways and Workflows
The following diagrams illustrate the key transformations of the nitrile group in 3-bromo-5-cyanobenzoic acid.
Caption: Key chemical transformations of the nitrile group.
Caption: Workflow for acid-catalyzed nitrile hydrolysis.
Conclusion
The nitrile group of 3-bromo-5-cyanobenzoic acid is a versatile functional group that can be readily transformed into other valuable moieties such as amides, amines, and tetrazoles. The electron-deficient nature of the aromatic ring plays a crucial role in activating the nitrile group towards nucleophilic attack and other transformations. The synthetic routes outlined in this guide provide a foundation for the utilization of this compound in the development of novel pharmaceuticals and functional materials. Further exploration of its reactivity profile is warranted to fully exploit its potential in organic synthesis.
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 3-Bromo-5-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theoretical Background: Directing Effects and Reactivity
The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is dictated by the electronic properties of the substituents already present. In the case of 3-Bromo-5-cyanobenzoic acid, the benzene ring is trisubstituted with a carboxylic acid group (-COOH) at C1, a bromo group (-Br) at C3, and a cyano group (-CN) at C5.
-
Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic.[1]
-
Cyano Group (-CN): Similar to the carboxylic acid group, the cyano group is a potent deactivating, meta-directing group due to its strong electron-withdrawing nature via resonance and induction.[1]
-
Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho or para positions.[2][3]
Predicting Regioselectivity
To predict the position of substitution, we must consider the directing effects of all three groups on the available positions (C2, C4, C6).
-
-COOH group (at C1) directs incoming electrophiles to the meta position (C5). However, C5 is already substituted.
-
-Br group (at C3) directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).
-
-CN group (at C5) directs incoming electrophiles to its meta positions (C1 and C3), which are already substituted.
The directing effects of the substituents are summarized in the diagram below.
Caption: Analysis of directing effects on the substrate.
The concerted effect of three deactivating groups renders the aromatic ring extremely unreactive. Any electrophilic substitution will require harsh reaction conditions. The bromo substituent, being the only ortho, para-director, will primarily govern the position of the incoming electrophile. Therefore, substitution is predicted to occur at the positions ortho or para to the bromine atom (C2, C4, and C6). Steric hindrance from the adjacent -COOH group might disfavor substitution at C2. Therefore, positions C4 and C6 are the most probable sites for electrophilic attack.
Predicted Electrophilic Aromatic Substitution Reactions
The following sections describe potential EAS reactions on 3-Bromo-5-cyanobenzoic acid. The experimental protocols are generalized for highly deactivated aromatic systems and should be optimized for this specific substrate.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Due to the severe deactivation of the substrate, forcing conditions, such as the use of fuming nitric acid and concentrated sulfuric acid at elevated temperatures, are likely necessary.
Predicted Products: 3-Bromo-5-cyano-2-nitrobenzoic acid and 3-Bromo-5-cyano-4-nitrobenzoic acid.
| Parameter | Predicted Value/Condition | Reference |
| Reagents | Fuming HNO₃, Concentrated H₂SO₄ | [4] |
| Temperature | 50-100 °C | [5] |
| Reaction Time | 2-12 hours | [5] |
| Major Regioisomers | Substitution at C4 and C6 | [6] |
| Predicted Yield | Low to moderate | [4] |
Hypothetical Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 3-Bromo-5-cyanobenzoic acid to a pre-cooled (0 °C) mixture of concentrated sulfuric acid.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the mixture to the desired reaction temperature (e.g., 60 °C) and stir for several hours.
-
Monitor the reaction progress using TLC or HPLC.
-
Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Halogenation
Halogenation involves the introduction of a halogen (e.g., -Br or -Cl). This reaction typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃.
Predicted Products: 3,4-Dibromo-5-cyanobenzoic acid or 3-Bromo-4-chloro-5-cyanobenzoic acid.
| Parameter | Predicted Value/Condition | Reference |
| Reagents | Br₂/FeBr₃ or Cl₂/AlCl₃ | [7] |
| Solvent | Dichloromethane or neat | [8] |
| Temperature | 25-80 °C | [8] |
| Reaction Time | 6-24 hours | [8] |
| Major Regioisomers | Substitution at C4 and C6 | [6] |
| Predicted Yield | Low | [9] |
Hypothetical Experimental Protocol:
-
To a solution of 3-Bromo-5-cyanobenzoic acid in a suitable solvent (e.g., dichloromethane) in a flask protected from moisture, add the Lewis acid catalyst (e.g., FeBr₃) in portions.
-
Slowly add a solution of bromine in the same solvent dropwise at room temperature.
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC/HPLC).
-
Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Sulfonation
Sulfonation introduces a sulfonic acid (-SO₃H) group. This reaction is typically carried out using fuming sulfuric acid (oleum).
Predicted Products: 3-Bromo-5-cyano-2-sulfobenzoic acid and 3-Bromo-5-cyano-4-sulfobenzoic acid.
| Parameter | Predicted Value/Condition | Reference |
| Reagents | Fuming Sulfuric Acid (20% SO₃) | [7] |
| Temperature | 100-150 °C | General Knowledge |
| Reaction Time | 12-48 hours | General Knowledge |
| Major Regioisomers | Substitution at C4 and C6 | [10] |
| Predicted Yield | Low | [10] |
Hypothetical Experimental Protocol:
-
In a flask equipped with a mechanical stirrer, add 3-Bromo-5-cyanobenzoic acid to fuming sulfuric acid at room temperature.
-
Heat the mixture to the desired temperature (e.g., 120 °C) and maintain it for an extended period.
-
Monitor the reaction by taking aliquots, quenching them in water, and analyzing by HPLC.
-
After the reaction, cool the mixture and carefully pour it onto a large amount of crushed ice.
-
The sulfonic acid product may precipitate or remain in the aqueous solution. Isolate by filtration if it precipitates, or by salting out with NaCl.
-
Purify the product by recrystallization from aqueous solutions.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally not successful on rings containing strongly deactivating groups like -COOH and -CN. The Lewis acid catalyst required for these reactions will complex with the lone pairs on the oxygen and nitrogen atoms, adding further deactivation to the ring and preventing the reaction. Therefore, Friedel-Crafts reactions are predicted to be unfeasible for 3-Bromo-5-cyanobenzoic acid.[11]
Visualizing Workflows and Mechanisms
The following diagrams illustrate the general workflow for an electrophilic aromatic substitution reaction and the mechanism of arenium ion formation.
Caption: General experimental workflow for EAS.
Caption: Formation of the arenium ion intermediate.
Conclusion
3-Bromo-5-cyanobenzoic acid is a challenging substrate for electrophilic aromatic substitution due to the cumulative deactivating effects of its three substituents. While the bromo group directs incoming electrophiles to the ortho and para positions (C2, C4, C6), the overall reaction rate is expected to be very low, necessitating harsh reaction conditions. This guide provides a theoretical framework and predictive protocols for researchers aiming to perform EAS reactions on this molecule. All proposed methodologies require careful experimental optimization and diligent safety precautions due to the use of strong acids and reactive reagents at elevated temperatures. Future experimental work is needed to validate these predictions and to fully characterize the reactivity of this interesting polysubstituted aromatic compound.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. leah4sci.com [leah4sci.com]
- 8. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
The Strategic Role of 3-Bromo-5-cyanobenzoic Acid as a Pivotal Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-cyanobenzoic acid, a substituted aromatic carboxylic acid, has emerged as a chemical intermediate of significant interest within the pharmaceutical and life sciences sectors. Its unique trifunctional nature, featuring a carboxylic acid, a bromo substituent, and a cyano group, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, key reactions, and applications of 3-Bromo-5-cyanobenzoic acid, with a particular focus on its role in the development of targeted therapeutics, such as PARP inhibitors for oncology.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-5-cyanobenzoic acid is presented in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 453566-14-8 | [1] |
| Molecular Formula | C₈H₄BrNO₂ | [1] |
| Molecular Weight | 226.03 g/mol | [1] |
| Appearance | Off-white to pale yellow powder | |
| Melting Point | 182-187 °C | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis of 3-Bromo-5-cyanobenzoic Acid
The most common and efficient laboratory-scale synthesis of 3-Bromo-5-cyanobenzoic acid involves a Sandmeyer reaction starting from 3-amino-5-bromobenzoic acid. This classical yet reliable method allows for the introduction of the cyano group at a specific position on the aromatic ring.
Experimental Protocol: Sandmeyer Reaction
This protocol outlines the diazotization of 3-amino-5-bromobenzoic acid followed by cyanation.
Materials:
-
3-Amino-5-bromobenzoic acid
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Diazotization:
-
Suspend 3-amino-5-bromobenzoic acid in a mixture of water and concentrated hydrochloric acid in a flask.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude 3-Bromo-5-cyanobenzoic acid.
-
Filter the crude product and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.
-
Dry the purified product under vacuum.
-
Expected Yield and Purity:
While specific yields can vary depending on the scale and precise reaction conditions, typical yields for Sandmeyer reactions of this type are in the range of 60-80%. The purity of the final product after recrystallization is expected to be ≥95%.
Role as a Chemical Intermediate in Drug Development: Synthesis of PARP Inhibitors
3-Bromo-5-cyanobenzoic acid and its close analogs are crucial building blocks in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. A prominent example is the synthesis of Olaparib (AZD2281), a PARP inhibitor approved for the treatment of certain types of ovarian, breast, and prostate cancers. While the commercial synthesis of Olaparib may utilize different starting materials for process optimization, the following scheme, based on published synthetic routes for similar compounds, illustrates how a bromo-substituted benzoic acid derivative serves as a key intermediate.
Synthetic Pathway to a PARP Inhibitor Core Structure
The following workflow illustrates the conversion of a bromo-substituted benzoic acid into a key phthalazinone intermediate, a core scaffold in many PARP inhibitors.
Caption: Synthetic workflow for a phthalazinone core.
Experimental Protocol: Suzuki Coupling and Cyclization
The following is a representative protocol for a Suzuki coupling reaction followed by a cyclization to form a phthalazinone ring system, a common strategy in the synthesis of PARP inhibitors.
Materials:
-
Bromo-substituted benzoyl piperazine derivative
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Suzuki Coupling:
-
To a solution of the bromo-substituted benzoyl piperazine derivative in a dioxane/water mixture, add the arylboronic acid, palladium catalyst, and base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude biaryl product by column chromatography.
-
-
Cyclization to Phthalazinone:
-
Dissolve the purified biaryl intermediate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature. The phthalazinone product often precipitates from the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
| Reaction Step | Reactants | Key Reagents | Typical Yield |
| Suzuki Coupling | Bromo-benzoyl piperazine, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 70-90% |
| Cyclization | Biaryl intermediate | Hydrazine hydrate | 80-95% |
The Biological Context: PARP Inhibition in DNA Repair
PARP inhibitors exert their therapeutic effect by targeting the PARP1 enzyme, which plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be effectively repaired, resulting in cell death. This concept is known as synthetic lethality.
Caption: PARP1's role in DNA repair and the mechanism of PARP inhibitors.
Conclusion
3-Bromo-5-cyanobenzoic acid stands out as a valuable and versatile chemical intermediate. Its trifunctional nature provides synthetic chemists with multiple handles for elaboration into complex molecules of pharmaceutical importance. The application of this and similar building blocks in the synthesis of targeted therapies like PARP inhibitors highlights the critical role of such intermediates in advancing modern drug discovery and development. The synthetic pathways and biological context presented in this guide underscore the strategic importance of 3-Bromo-5-cyanobenzoic acid for researchers and scientists working at the forefront of medicinal chemistry.
References
The Untapped Potential of 3-Bromo-5-cyanobenzoic Acid in Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-cyanobenzoic acid, a substituted aromatic carboxylic acid, is currently recognized primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, its unique trifunctional structure—featuring a carboxylic acid, a bromo group, and a cyano group—presents a largely unexplored landscape for the development of advanced materials. This technical guide explores the prospective applications of 3-bromo-5-cyanobenzoic acid in materials science, drawing inferences from the known reactivity of its functional groups and the properties of analogous compounds. We will delve into its potential role in the synthesis of specialized polymers and as a versatile building block for metal-organic frameworks (MOFs). This document aims to provide a foundational resource for researchers poised to investigate the novel material applications of this promising molecule.
Introduction: A Molecule of Untapped Versatility
3-Bromo-5-cyanobenzoic acid (3,5-BCBA) is a crystalline solid with the molecular formula C₈H₄BrNO₂.[2] Its chemical structure is characterized by a benzene ring substituted with three key functional groups:
-
Carboxylic Acid (-COOH): Enables the formation of esters, amides, and, crucially for materials science, coordination bonds with metal centers to form metal-organic frameworks (MOFs).
-
Bromo Group (-Br): A versatile functional group that can participate in a variety of organic reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for the synthesis of functional polymers and organic electronic materials.
-
Cyano Group (-CN): A strongly electron-withdrawing group that can influence the electronic properties of a material. It can also be chemically transformed into other functional groups, such as amines or carboxylic acids, offering further avenues for material functionalization.
While direct applications of 3,5-BCBA in materials science are not yet extensively documented, the known roles of similarly structured molecules provide a strong basis for predicting its potential. For instance, the related compound 3-bromo-5-fluorobenzoic acid is known to be incorporated into polymers to enhance thermal stability and mechanical properties.[1] This suggests that the halogenated and aromatic nature of 3,5-BCBA could impart desirable characteristics to polymeric materials.
Potential Applications in Polymer Science
The presence of the bromo and carboxylic acid functionalities makes 3,5-BCBA a prime candidate for incorporation into a variety of polymer architectures.
High-Performance Polymers
The rigid aromatic core and the potential for strong intermolecular interactions via the cyano and carboxylic acid groups suggest that polymers incorporating 3,5-BCBA could exhibit high thermal stability, chemical resistance, and mechanical strength. These properties are highly sought after in aerospace, automotive, and electronics applications.
Functional Polymers
The bromo group serves as a reactive handle for post-polymerization modification. This would allow for the introduction of a wide range of functional groups, enabling the tailoring of polymer properties for specific applications such as sensors, membranes, or catalysts.
Polymers with Tailored Electronic Properties
The electron-withdrawing nature of the cyano group can be exploited to tune the electronic properties of conjugated polymers. By strategically incorporating 3,5-BCBA into a polymer backbone, it may be possible to modulate the material's conductivity, bandgap, and charge transport characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Potential Applications in Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid group of 3,5-BCBA makes it an ideal candidate for use as an organic linker in MOF synthesis.
Functionalized MOFs
The bromo and cyano groups of 3,5-BCBA would be exposed within the pores of a resulting MOF, imparting specific functionalities.
-
Post-Synthetic Modification: The bromo group can be used for post-synthetic modification, allowing for the covalent attachment of other functional molecules within the MOF pores. This is a powerful strategy for creating highly tailored materials for applications in catalysis, sensing, and separations.
-
Enhanced Adsorption: The polar cyano group could enhance the adsorption of specific guest molecules, such as carbon dioxide or other polar analytes, making these MOFs promising for gas storage and separation applications.
MOFs with Catalytic Activity
The functional groups of the 3,5-BCBA linker could act as catalytic sites. For example, the Lewis basicity of the cyano group could be exploited for certain catalytic transformations.
Experimental Protocols (Hypothetical)
As there are no established protocols for the use of 3-Bromo-5-cyanobenzoic acid in materials synthesis in the available literature, the following are hypothetical, yet plausible, experimental procedures based on established methods for similar compounds.
Synthesis of a Polyester Incorporating 3,5-BCBA
This protocol describes a potential pathway for the synthesis of a polyester via condensation polymerization.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-cyanobenzoic acid is a versatile trifunctional building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its distinct reactive sites—the carboxylic acid, the aryl bromide, and the cyano group—offer a strategic platform for introducing molecular diversity. The aryl bromide is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid can be readily converted into amides, esters, and other derivatives, while the cyano group can be hydrolyzed, reduced to an amine, or used to construct various heterocyclic systems. These orthogonal functionalities make 3-Bromo-5-cyanobenzoic acid an attractive starting material for the development of novel therapeutic agents, including kinase inhibitors and modulators of metabotropic glutamate receptors.
This document provides detailed application notes and experimental protocols for the key transformations of 3-Bromo-5-cyanobenzoic acid into valuable pharmaceutical intermediates.
Data Presentation: Key Synthetic Transformations
The following tables summarize quantitative data for common synthetic transformations starting from 3-Bromo-5-cyanobenzoic acid and its derivatives.
Table 1: Palladium-Catalyzed Suzuki Coupling
| Entry | Arylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| 1 | Cyclopropylboronic acid | Pd(OAc)₂ / Tricyclohexylphosphine | K₃PO₄ | Toluene / H₂O | 100 | Overnight | Not specified | 3-Cyclopropyl-5-cyanobenzoic acid |
Table 2: Amide and Heterocycle Formation
| Entry | Reagent 2 | Coupling/Activating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product Type |
| 1 | Pyrid-2-ylamidoxime | Thionyl Chloride (for acid chloride formation) | N/A | Dichloromethane, then DMF | RT, then 110 | 2, then overnight | Not specified | 1,2,4-Oxadiazole |
| 2 | Aniline (Typical) | HATU | DIPEA | DMF | RT | 2-6 | 75-90 (Typical) | N-Phenyl-3-bromo-5-cyanobenzamide |
| 3 | Benzylamine (Typical) | EDC/HOBt | DIPEA | DMF | RT | 18 | 70-85 (Typical) | N-Benzyl-3-bromo-5-cyanobenzamide |
Table 3: Esterification of Bromobenzoic Acids (Typical Data)
| Entry | Alcohol | Method | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methanol | Fischer | H₂SO₄ (catalytic) | Methanol | Reflux | 10 | ~85 |
| 2 | Ethanol | Steglich | DCC, DMAP | Dichloromethane | 20 | 3 | >90 |
| 3 | Isopropanol | Mitsunobu | PPh₃, DEAD/DIAD | THF | 0 to RT | Several | Good to Excellent |
Experimental Protocols
Protocol 1: Suzuki Coupling of 3-Bromo-5-cyanobenzoic Acid
This protocol is adapted from a procedure for the synthesis of heteroaryl-triazole compounds.[1]
Materials:
-
3-Bromo-5-cyanobenzoic acid
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Argon (or other inert gas)
Procedure:
-
To a reaction vessel, add 3-bromo-5-cyanobenzoic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (3.5 eq), and tricyclohexylphosphine (0.1 eq).
-
Add toluene and water (e.g., a 20:1 ratio).
-
Degas the mixture by purging with argon for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir overnight.
-
After cooling to room temperature, add water and ethyl acetate.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3-(2-Pyridyl)-5-(3-bromo-5-cyanophenyl)-1,2,4-oxadiazole
This protocol details the conversion of the carboxylic acid to a heterocyclic system, a key step in the synthesis of metabotropic glutamate receptor antagonists.[2][3]
Part A: Acid Chloride Formation
-
In a round-bottom flask, suspend 3-bromo-5-cyanobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane containing a catalytic amount of DMF.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride (approx. 1.2-1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-bromo-5-cyanobenzoyl chloride, which can be used directly in the next step.
Part B: Oxadiazole Formation
-
Dissolve the crude 3-bromo-5-cyanobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of pyrid-2-ylamidoxime (1.0 eq) in DCM to the cooled acid chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Dissolve the resulting residue in N,N-dimethylformamide (DMF) and heat at 110 °C overnight to facilitate cyclization.
-
After cooling, perform a standard aqueous work-up and purify the product by silica gel chromatography.
Protocol 3: General Procedure for Amide Coupling using HATU
This is a general and efficient protocol for the synthesis of amides from 3-Bromo-5-cyanobenzoic acid.
Materials:
-
3-Bromo-5-cyanobenzoic acid
-
Desired amine (e.g., aniline, benzylamine)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-bromo-5-cyanobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Key synthetic transformations of 3-Bromo-5-cyanobenzoic acid.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Experimental workflow for HATU-mediated amide coupling.
References
- 1. WO2021013720A1 - Novel heteroaryl-triazole compounds as pesticides - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-bromo-5-cyanobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, and the protocols outlined below describe its use in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The provided methodologies are based on established procedures for similar substrates and serve as a starting point for reaction optimization.
Reaction Principle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[1] The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for Suzuki, Sonogashira) or carbopalladation/beta-hydride elimination (for Heck) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][2][3]
Visualization of the General Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.[2] The reaction is widely used due to the stability and low toxicity of the boronic acid reagents.
Data Presentation: Reaction of 3-Bromobenzoic Acid with Various Arylboronic Acids
The following table summarizes the results of the Suzuki coupling reaction between 3-bromobenzoic acid and a selection of arylboronic acids under aqueous conditions at room temperature. These results can serve as a reference for the expected reactivity of 3-bromo-5-cyanobenzoic acid.[2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |
| 5 | 3,5-Difluorophenylboronic acid | 3-(3,5-Difluorophenyl)benzoic acid | Low Yield* |
*Note: The reaction with arylboronic acids containing multiple strongly electron-withdrawing groups has been observed to result in comparatively low yields under these specific conditions. Optimization of reaction conditions may be required to improve yields for these substrates.[2]
Experimental Protocol: General Procedure for Suzuki Coupling in Water at Room Temperature (Adapted from[2])
Materials:
-
3-Bromo-5-cyanobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add 3-bromo-5-cyanobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[2]
-
Add 5.0 mL of distilled water to the flask.[2]
-
Stir the mixture vigorously at room temperature under air for 1.5 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if a precipitate has formed, filter the mixture and wash the solid with distilled water.[4]
-
The crude product can be further purified by recrystallization or column chromatography. To remove by-products from the homocoupling of the boronic acid, the crude product can be dissolved in boiling water and filtered while hot.[4]
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene.[5] This reaction is a powerful tool for the synthesis of substituted alkenes.
Data Presentation: Heck Reaction of Substituted Aryl Bromides with Alkenes
The following table provides examples of Heck reactions with various substituted aryl bromides. These conditions can be adapted for 3-bromo-5-cyanobenzoic acid.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | H₂O/DMF | 80 | 4 | >95 | [6] |
| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ | H₂O/DMF | 80 | 4 | 92 | [6] |
| 3 | Methyl 4-bromobenzoate | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | H₂O/DMF | 80 | 4 | >95 | [6] |
Experimental Protocol: General Procedure for Heck Reaction in Aqueous Media (Adapted from[6])
Materials:
-
3-Bromo-5-cyanobenzoic acid (1.0 mmol)
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
1,3-Dimesityl-3,4,5,6-tetrahydropyrimidinium chloride (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Water (3 mL)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add 3-bromo-5-cyanobenzoic acid (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (1.0 mol%), the carbene ligand (2 mol%), and K₂CO₃ (2 mmol).[6]
-
Add water (3 mL) and DMF (3 mL) to the tube.[6]
-
Heat the mixture at 80 °C for 4 hours.[6]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[7]
Data Presentation: Sonogashira Coupling of Substituted Aryl Halides with Terminal Alkynes
The following table presents various conditions for the Sonogashira coupling of aryl halides that can be used as a starting point for 3-bromo-5-cyanobenzoic acid.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzoic acid | Phenylacetylene | Pd(OAc)₂ (1) | CuI (2), TPPTS (2) | K₂CO₃ | H₂O | 100 | 12 | 82 | [8] |
| 2 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (0.5) | CuI (1) | Et₃N | THF | RT | 6 | 95 | [7] |
| 3 | 4-Bromoacetophenone | Phenylacetylene | Pd(OAc)₂ (1) | CuI (2) | K₂CO₃ | H₂O | 100 | 12 | 75 | [8] |
Experimental Protocol: General Procedure for Sonogashira Coupling in Water (Adapted from[8])
Materials:
-
3-Bromo-5-cyanobenzoic acid (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Copper(I) iodide (CuI) (2 mol%)
-
m-Trisulfonated triphenylphosphine (TPPTS) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Water (5 mL)
-
Reaction vial
Procedure:
-
In a reaction vial, combine 3-bromo-5-cyanobenzoic acid (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(OAc)₂ (1 mol%), CuI (2 mol%), TPPTS (2 mol%), and K₂CO₃ (2.0 mmol).[8]
-
Add 5 mL of water to the vial.
-
Seal the vial and heat the reaction mixture at 100 °C for 12 hours.[8]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with HCl (1 M) and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[3]
Data Presentation: Buchwald-Hartwig Amination of Aryl Halides with Amines
The following table provides examples of Buchwald-Hartwig amination reactions with different aryl halides and amines. These conditions can be adapted for 3-bromo-5-cyanobenzoic acid.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | t-BuOLi | Toluene | 110 | 24 | 98 | [9] |
| 2 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | t-BuONa | Toluene | 110 | 24 | 99 | [9] |
| 3 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | NaOt-Bu | Toluene | 80 | 3 | 98 | [3] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Adapted from[9])
Materials:
-
3-Bromo-5-cyanobenzoic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
[Pd(allyl)Cl]₂ (1 mol%)
-
Phosphine Ligand (e.g., XPhos, TrixiePhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Toluene (5 mL)
-
Schlenk tube
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon), add 3-bromo-5-cyanobenzoic acid (1.0 mmol), the amine (1.2 mmol), NaOt-Bu (1.4 mmol), [Pd(allyl)Cl]₂ (1 mol%), and the phosphine ligand (4 mol%).[9]
-
Add 5 mL of anhydrous, degassed toluene.[9]
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 3-Bromo-5-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 3-Bromo-5-cyanobenzoic acid. This compound is a valuable building block in medicinal chemistry and drug discovery due to its trifunctional nature. The presence of a carboxylic acid, a bromine atom, and a cyano group on the aromatic ring offers multiple points for diversification and the introduction of pharmacophoric features. The derivatization of the carboxylic acid is a primary step in the synthesis of more complex molecules, such as esters and amides, which are common motifs in biologically active compounds.
The protocols outlined below describe the conversion of 3-Bromo-5-cyanobenzoic acid into key intermediates: an acyl chloride, esters, and amides. These derivatives can serve as precursors for a wide range of further chemical transformations, including cross-coupling reactions at the bromine position and modifications of the cyano group.
Conversion to 3-Bromo-5-cyanobenzoyl Chloride
The transformation of a carboxylic acid to an acyl chloride is a fundamental step that activates the carboxyl group for subsequent nucleophilic acyl substitution reactions. 3-Bromo-5-cyanobenzoyl chloride is a highly reactive intermediate that can be readily converted into a variety of esters, amides, and other carbonyl derivatives under mild conditions. The use of thionyl chloride is a common and effective method for this transformation.[1]
Experimental Protocol 1: Synthesis of 3-Bromo-5-cyanobenzoyl Chloride
Materials:
-
3-Bromo-5-cyanobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Heating mantle and reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Rotary evaporator
-
Vacuum distillation apparatus (optional)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-cyanobenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (2-3 equivalents). Anhydrous toluene or DCM can be used as a solvent, or the reaction can be performed neat.
-
Gently heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution. The reaction is typically complete within 2-4 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride and the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude 3-Bromo-5-cyanobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Safety Precautions: Thionyl chloride is corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Esterification of 3-Bromo-5-cyanobenzoic Acid
Esterification is a common strategy in drug development to modify the pharmacokinetic properties of a lead compound, such as solubility, membrane permeability, and metabolic stability. Esters of 3-Bromo-5-cyanobenzoic acid can be synthesized through various methods, including Fischer esterification under acidic conditions and milder methods like Steglich esterification for more sensitive substrates.[2]
Experimental Protocol 2: Fischer Esterification to Synthesize Methyl 3-Bromo-5-cyanobenzoate
Materials:
-
3-Bromo-5-cyanobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-Bromo-5-cyanobenzoic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Experimental Protocol 3: Steglich Esterification with a Primary Alcohol
This method is suitable for substrates that are sensitive to the harsh conditions of Fischer esterification.[2]
Materials:
-
3-Bromo-5-cyanobenzoic acid
-
A primary alcohol (e.g., ethanol, propanol) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-Bromo-5-cyanobenzoic acid (1.0 eq) and the primary alcohol (1.2 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction mixture to warm to room temperature and stir for 3-12 hours, monitoring by TLC.
-
After the reaction is complete, filter off the DCU precipitate and wash it with DCM.
-
Combine the filtrate and washings, and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Amidation of 3-Bromo-5-cyanobenzoic Acid
The formation of an amide bond is one of the most important reactions in medicinal chemistry. Amide derivatives of 3-Bromo-5-cyanobenzoic acid can be synthesized to explore structure-activity relationships (SAR) by introducing a wide variety of amine-containing fragments.[4] Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) are commonly used for this transformation.[4]
Experimental Protocol 4: EDC/HOBt Mediated Amidation with a Primary Amine
Materials:
-
3-Bromo-5-cyanobenzoic acid
-
A primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-Bromo-5-cyanobenzoic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Derivatization Methods for 3-Bromo-5-cyanobenzoic Acid
| Derivatization Method | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Toluene or neat | Reflux | 2 - 4 | >90 |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Alcohol | Reflux | 4 - 10 | 80 - 95 |
| Steglich Esterification | Alcohol, DCC, DMAP | Dichloromethane | 0 to RT | 3 - 12 | >90 |
| EDC/HOBt Amidation | Amine, EDC, HOBt, DIPEA | DMF or DCM | 0 to RT | 12 - 24 | 75 - 90 |
Note: Expected yields are based on reactions with structurally similar compounds and may vary depending on the specific substrate and reaction conditions.[2][4]
Table 2: Physicochemical Properties of 3-Bromo-5-cyanobenzoic Acid and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3-Bromo-5-cyanobenzoic acid | C₈H₄BrNO₂ | 226.03 | Off-white solid |
| 3-Bromo-5-cyanobenzoyl chloride | C₈H₃BrClNO | 244.47 | Light yellow solid/liquid |
| Methyl 3-bromo-5-cyanobenzoate | C₉H₆BrNO₂ | 240.05 | White solid |
| N-Benzyl-3-bromo-5-cyanobenzamide | C₁₅H₁₁BrN₂O | 315.17 | White to off-white solid |
Visualizations
References
Synthesis of Biaryl Compounds Using 3-Bromo-5-cyanobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. 3-Bromo-5-cyanobenzoic acid is a versatile starting material for the synthesis of diverse biaryl structures due to its three distinct functional groups, which can be selectively manipulated. This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds from 3-Bromo-5-cyanobenzoic acid via three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Reaction Principles and Mechanisms
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involve a sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig) or alkynylation (for Sonogashira), and reductive elimination.
Experimental Workflow: A Generalized Approach
The successful execution of these cross-coupling reactions hinges on a systematic experimental workflow. Key considerations include the purity of reagents and solvents, the choice of catalyst, ligand, and base, and the maintenance of an inert atmosphere.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Carboxylic Acids
The Suzuki-Miyaura reaction is a highly versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide.[1] This reaction is widely favored due to its mild conditions and tolerance of a broad range of functional groups.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromobenzoic acids.[2]
Materials:
-
3-Bromo-5-cyanobenzoic acid
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried reaction vessel, add 3-Bromo-5-cyanobenzoic acid (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and PCy₃·HBF₄ (0.04 mmol, 4 mol%) in toluene (5 mL).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the catalyst solution to the reaction vessel, followed by degassed water (1 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl carboxylic acid.
Data Presentation: Suzuki-Miyaura Coupling of 3-Bromo-5-cyanobenzoic Acid
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Cyano-biphenyl-3-carboxylic acid | 85-95% (expected) |
| 2 | 4-Methoxyphenylboronic acid | 5-Cyano-4'-methoxy-biphenyl-3-carboxylic acid | 80-90% (expected) |
| 3 | 3,5-Difluorophenylboronic acid | 5-Cyano-3',5'-difluoro-biphenyl-3-carboxylic acid | 60-75% (expected) |
Note: The presented yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.
II. Buchwald-Hartwig Amination: Synthesis of N-Aryl-3-amino-5-cyanobenzoic Acids
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] It is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.[5][6]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol
Materials:
-
3-Bromo-5-cyanobenzoic acid
-
Amine (e.g., aniline, morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
In an oven-dried Schlenk tube, combine 3-Bromo-5-cyanobenzoic acid (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the tube.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination of 3-Bromo-5-cyanobenzoic Acid
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 3-Anilino-5-cyanobenzoic acid | 75-85% (expected) |
| 2 | Morpholine | 3-Morpholino-5-cyanobenzoic acid | 80-90% (expected) |
| 3 | Benzophenone imine | 3-(Benzhydrylideneamino)-5-cyanobenzoic acid | 70-80% (expected) |
Note: The presented yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.
III. Sonogashira Coupling: Synthesis of Alkynyl-Substituted Benzoic Acids
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Catalytic Cycle of Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol
Materials:
-
3-Bromo-5-cyanobenzoic acid
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
To an oven-dried Schlenk flask, add 3-Bromo-5-cyanobenzoic acid (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add anhydrous THF or DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Sonogashira Coupling of 3-Bromo-5-cyanobenzoic Acid
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Cyano-5-(phenylethynyl)benzoic acid | 80-90% (expected) |
| 2 | Trimethylsilylacetylene | 3-Cyano-5-((trimethylsilyl)ethynyl)benzoic acid | 85-95% (expected) |
| 3 | 1-Hexyne | 3-Cyano-5-(hex-1-yn-1-yl)benzoic acid | 75-85% (expected) |
Note: The presented yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.
Conclusion
3-Bromo-5-cyanobenzoic acid serves as a valuable and versatile building block for the synthesis of a wide range of biaryl compounds. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling provide efficient and reliable methods for the construction of C-C and C-N bonds, respectively. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to facilitate the synthesis and exploration of novel biaryl compounds with potential applications in various fields of chemical science. It is important to note that optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Bromo-5-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-5-cyanobenzoic acid as a versatile building block in the synthesis of various heterocyclic compounds. The presence of three distinct functional groups—a carboxylic acid, a bromo substituent, and a cyano group—offers multiple reaction pathways for the construction of diverse and complex molecular architectures relevant to medicinal chemistry and drug discovery.
Introduction
3-Bromo-5-cyanobenzoic acid is a valuable starting material in organic synthesis due to its trifunctional nature. The electron-withdrawing cyano and carboxylic acid groups activate the aromatic ring, while the bromo substituent serves as a key handle for various cross-coupling and cyclization reactions. This unique combination allows for the strategic and regioselective introduction of different functionalities, making it an attractive scaffold for the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles. These heterocyclic motifs are prevalent in a wide range of pharmaceuticals and bioactive molecules.
General Reactivity and Synthetic Strategies
The reactivity of 3-bromo-5-cyanobenzoic acid can be harnessed through several key synthetic transformations targeting its functional groups:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent readily participates in various palladium-catalyzed reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, forming the backbone of many heterocyclic systems.
-
Nucleophilic Aromatic Substitution: Although less reactive than activated nitro-substituted aryl halides, the bromo group can undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of oxygen and sulfur nucleophiles.
-
Reactions of the Carboxylic Acid: The carboxylic acid moiety can be converted to an amide, ester, or acyl chloride. These derivatives can then participate in intramolecular cyclization reactions to form lactams and other heterocycles.
-
Transformations of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. It can also participate in cycloaddition reactions to form heterocycles like tetrazoles.
The following diagram illustrates the logical relationships of the functional groups in 3-bromo-5-cyanobenzoic acid and their potential transformations for heterocyclic synthesis.
Experimental Protocols
While specific literature examples detailing the direct use of 3-bromo-5-cyanobenzoic acid for the synthesis of a wide array of heterocycles are not extensively documented, the following protocols are based on well-established methodologies in heterocyclic chemistry and are expected to be applicable.
Protocol 1: Synthesis of a Fused Pyridazinone Derivative via Palladium-Catalyzed Intramolecular Cyclization
This protocol describes a hypothetical synthesis of a novel pyridazinone-fused heterocyclic system. The strategy involves the initial conversion of the carboxylic acid to an amide, followed by a palladium-catalyzed intramolecular C-N coupling reaction.
Reaction Scheme:
Step 1: Amide Formation
-
To a solution of 3-bromo-5-cyanobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of a suitable hydrazine derivative (e.g., tert-butyl hydrazinecarboxylate, 1.1 eq) and triethylamine (1.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the amide intermediate.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
-
To a solution of the amide intermediate (1.0 eq) in an anhydrous solvent such as toluene or 1,4-dioxane (20 mL/mmol), add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired fused pyridazinone.
The following workflow diagram illustrates the key steps in this synthetic protocol.
Quantitative Data
The following table summarizes representative quantitative data expected for the synthesis of heterocyclic compounds via palladium-catalyzed cross-coupling reactions involving aryl bromides. The actual yields and conditions may vary depending on the specific substrates and reaction parameters.
| Entry | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 18 | 70-85 |
| 3 | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 80-95 |
| 4 | Alkene (Heck) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 60-80 |
Note: This data is illustrative and based on general literature for similar transformations.
Conclusion
3-Bromo-5-cyanobenzoic acid represents a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. Its unique combination of functional groups allows for the application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, to construct complex molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this starting material in the development of novel, biologically active heterocyclic molecules. Further investigation into the diverse reactivity of this compound is warranted and is expected to lead to the discovery of new synthetic routes to important heterocyclic targets.
Application Notes and Protocols: 3-Bromo-5-cyanobenzoic Acid Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-cyanobenzoic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of reactive sites for the synthesis of diverse molecular libraries. The presence of the bromine atom, the cyano group, and the carboxylic acid moiety allows for a multitude of chemical transformations, making it an attractive starting point for the development of novel therapeutic agents. The bromine atom is amenable to various cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups. The cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions, while the carboxylic acid provides a handle for the formation of amides and esters. This trifunctional nature allows for precise, three-dimensional exploration of chemical space, which is critical for optimizing interactions with biological targets.
These derivatives have shown promise in a range of therapeutic areas, including inflammation, cancer, and infectious diseases. This document provides an overview of the applications of 3-bromo-5-cyanobenzoic acid derivatives, with a focus on their role as P2Y14 receptor antagonists, and includes detailed protocols for their synthesis and biological evaluation.
I. Application as P2Y14 Receptor Antagonists for Inflammatory Diseases
Derivatives of 3,5-disubstituted benzoic acids have been identified as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes.[1] Activation of the P2Y14 receptor by UDP-sugars is associated with immune cell responses, including neutrophil chemotaxis.[2] Antagonism of this receptor represents a promising strategy for the treatment of inflammatory conditions such as gout.
Quantitative Data: P2Y14 Receptor Antagonist Activity
A series of 3-amide-5-aryl benzoic acid derivatives have been synthesized and evaluated for their ability to antagonize the P2Y14 receptor. The half-maximal inhibitory concentration (IC50) values for these compounds demonstrate potent activity at the nanomolar level.
| Compound ID | R Group (at 5-position) | P2Y14 Antagonist Activity (IC50, nM) |
| 11m | 4-tert-Butylphenyl | 2.18 |
| 11f | 4-(Trifluoromethyl)phenyl | 7.54 |
| 11b | 4-Ethylphenyl | 8.76 |
| 11e | 4-Bromophenyl | 9.87 |
| 11d | 4-Chlorophenyl | 11.2 |
| 11a | 4-Methylphenyl | 15.3 |
| 11i | 3-Chlorophenyl | 18.9 |
| 11c | 4-Fluorophenyl | 21.5 |
| 11h | 3-Methylphenyl | 25.6 |
| 11l | Phenyl | 29.8 |
| 11g | 4-Methoxyphenyl | 32.1 |
| 11k | 2-Chlorophenyl | 38.7 |
| 11j | 2-Methylphenyl | 45.2 |
Data adapted from a study on 3-amide-5-aryl benzoic acid derivatives.
Signaling Pathway
Antagonism of the P2Y14 receptor by these derivatives can modulate downstream inflammatory signaling. One key pathway affected is the activation of the NLRP3 inflammasome, which is involved in the maturation and release of pro-inflammatory cytokines like IL-1β.
Experimental Protocols
This protocol describes a general method for the synthesis of 3-amide-5-aryl benzoic acid derivatives, starting from 3-amino-5-bromobenzoic acid, which can be conceptually adapted from 3-bromo-5-cyanobenzoic acid through reduction of the cyano group.
Step 1: Esterification of 3-Amino-5-bromobenzoic Acid
-
To a solution of 3-amino-5-bromobenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3-amino-5-bromobenzoate.
Step 2: Amide Coupling
-
Dissolve methyl 3-amino-5-bromobenzoate (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates the consumption of the starting material.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the crude amide, which can be purified by column chromatography.
Step 3: Suzuki Coupling
-
In a reaction vessel, combine the methyl 3-amido-5-bromobenzoate derivative (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Add a mixture of a suitable solvent system (e.g., toluene/ethanol/water) and degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the methyl 3-amido-5-arylbenzoate.
Step 4: Saponification
-
Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with 1M HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final 3-amide-5-aryl benzoic acid derivative.
II. Application in Cancer Research
Benzoic acid derivatives are a well-established class of compounds in cancer research, with many exhibiting potent cytotoxic activity against various cancer cell lines. The 3-bromo-5-cyanobenzoic acid scaffold provides a platform for the development of novel anticancer agents by allowing for the introduction of pharmacophores that can interact with key oncogenic targets, such as protein kinases.
Illustrative Quantitative Data: Anticancer Activity of Benzoic Acid Derivatives
The following table presents IC50 values for various benzoic acid derivatives against different cancer cell lines to illustrate the potential potency range.
| Compound Type | Cancer Cell Line | IC50 (µM) |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative | MCF-7 (Breast) | 5.9 |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative | MDA-MB-468 (Breast) | 1.4 |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast) | 15.6 |
| Benzamide derivative of p-aminobenzoic acid | HeLa (Cervical) | 4.53 |
Note: This data is for illustrative purposes to show the potential of the benzoic acid scaffold. Specific derivatives of 3-bromo-5-cyanobenzoic acid would require dedicated screening.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-bromo-5-cyanobenzoic acid derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
III. Application in Antimicrobial Research
The structural features of 3-bromo-5-cyanobenzoic acid derivatives make them candidates for the development of novel antimicrobial agents. The aromatic core can be functionalized to mimic natural products or to interact with specific microbial targets.
Illustrative Quantitative Data: Antimicrobial Activity of Benzoic Acid Derivatives
The following table provides Minimum Inhibitory Concentration (MIC) values for some p-aminobenzoic acid derivatives to demonstrate the potential for antimicrobial activity.
| Compound Type | Bacterial Strain | MIC (µM/ml) |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 |
| N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Aspergillus niger | 1.81 |
| N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Candida albicans | 1.81 |
Note: This data is for illustrative purposes. Specific 3-bromo-5-cyanobenzoic acid derivatives need to be tested to determine their antimicrobial spectrum and potency.
Experimental Protocols
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
3-Bromo-5-cyanobenzoic acid and its derivatives represent a promising and versatile platform for the discovery of new drugs. The synthetic tractability of this scaffold allows for the creation of large and diverse libraries of compounds for screening against a wide range of biological targets. The demonstrated potency of related 3,5-disubstituted benzoic acids as P2Y14 receptor antagonists highlights the potential of this chemical space for developing novel anti-inflammatory agents. Further exploration of derivatives of 3-bromo-5-cyanobenzoic acid in the areas of oncology and infectious diseases is warranted and can be guided by the standardized protocols outlined in this document.
References
Application Notes and Protocols for the Scale-up Synthesis of 3-Bromo-5-cyanobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-cyanobenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its disubstituted aromatic ring offers versatile handles for further chemical modifications, making it a valuable intermediate in drug discovery and development. These application notes provide detailed protocols for the scale-up synthesis of 3-Bromo-5-cyanobenzoic acid, focusing on reproducible and scalable methodologies suitable for laboratory and pilot-plant settings. The protocols are based on established chemical transformations, including diazotization and Sandmeyer reactions, followed by oxidation.
Synthetic Strategy Overview
A common and scalable route for the synthesis of 3-Bromo-5-cyanobenzoic acid involves a multi-step process starting from 3-bromo-5-aminotoluene. This pathway includes the diazotization of the amino group, followed by a Sandmeyer reaction to introduce the cyano group, and finally, oxidation of the methyl group to a carboxylic acid. This approach is advantageous due to the availability of starting materials and the robustness of the involved chemical transformations.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-cyanotoluene via Sandmeyer Reaction
This protocol details the conversion of 3-Bromo-5-aminotoluene to 3-Bromo-5-cyanotoluene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-5-aminotoluene | 186.05 | 100 g | 0.537 |
| Hydrochloric Acid (conc.) | 36.46 | 200 mL | ~2.4 |
| Sodium Nitrite (NaNO₂) | 69.00 | 41 g | 0.594 |
| Copper(I) Cyanide (CuCN) | 89.56 | 60 g | 0.670 |
| Sodium Cyanide (NaCN) | 49.01 | 15 g | 0.306 |
| Toluene | - | 500 mL | - |
| Deionized Water | - | As needed | - |
Procedure:
-
Diazotization:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-Bromo-5-aminotoluene (100 g, 0.537 mol) and concentrated hydrochloric acid (200 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (41 g, 0.594 mol) in 100 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate 2 L flask, prepare a solution of copper(I) cyanide (60 g, 0.670 mol) and sodium cyanide (15 g, 0.306 mol) in 300 mL of water. Warm the mixture gently to dissolve the salts, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Effervescence (release of N₂) will be observed. Control the rate of addition to maintain the reaction temperature between 20-30 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours, then heat the mixture to 60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 500 mL of toluene and stir for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 150 mL).
-
Combine the organic extracts and wash with 1 M NaOH solution (2 x 200 mL) and then with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-Bromo-5-cyanotoluene.
-
Expected Yield: 75-85% Purity: >95% (by GC analysis)
Protocol 2: Oxidation of 3-Bromo-5-cyanotoluene to 3-Bromo-5-cyanobenzoic acid
This protocol describes the oxidation of the methyl group of 3-Bromo-5-cyanotoluene to a carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-5-cyanotoluene | 196.04 | 80 g | 0.408 |
| Potassium Permanganate (KMnO₄) | 158.03 | 160 g | 1.012 |
| Sodium Hydroxide (NaOH) | 40.00 | 10 g | 0.250 |
| Sulfuric Acid (conc.) | 98.08 | As needed | - |
| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - |
| Deionized Water | - | 1.5 L | - |
Procedure:
-
Oxidation:
-
In a 3 L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-Bromo-5-cyanotoluene (80 g, 0.408 mol), sodium hydroxide (10 g, 0.250 mol), and 1.5 L of deionized water.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Slowly add potassium permanganate (160 g, 1.012 mol) in small portions over 2-3 hours. The exothermic reaction should be controlled by the rate of addition. The purple color of the permanganate will disappear as it reacts.
-
After the addition is complete, continue heating and stirring at 95-100 °C for 4-6 hours, or until the purple color no longer fades.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the hot solution to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water (2 x 100 mL).
-
Combine the filtrate and washings. If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.
-
Cool the filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated sulfuric acid.
-
A white precipitate of 3-Bromo-5-cyanobenzoic acid will form.
-
Stir the mixture in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold deionized water (3 x 100 mL), and dry under vacuum at 60 °C.
-
Expected Yield: 80-90% Purity: >98% (by HPLC analysis)
Data Summary
| Step | Product | Starting Material | Starting Amount | Product Amount | Yield (%) | Purity (%) |
| 1 | 3-Bromo-5-cyanotoluene | 3-Bromo-5-aminotoluene | 100 g | ~75-85 g | 75-85 | >95 (GC) |
| 2 | 3-Bromo-5-cyanobenzoic acid | 3-Bromo-5-cyanotoluene | 80 g | ~82-92 g | 80-90 | >98 (HPLC) |
Visualizations
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-5-cyanobenzoic Acid by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Bromo-5-cyanobenzoic acid via recrystallization. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to help you achieve a high-purity product.
Troubleshooting Guides
Problem 1: No crystals are forming after the solution has cooled.
-
Possible Cause 1: The solution is not sufficiently saturated. You may have used too much solvent to dissolve the crude 3-Bromo-5-cyanobenzoic acid.
-
Solution: Reheat the solution to boiling and evaporate some of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool slowly again.
-
-
Possible Cause 2: The solution has become supersaturated. Sometimes, even when a solution is saturated, crystals need a nucleation site to begin forming.
-
Solution 1 (Induce Crystallization by Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide a surface for the first crystals to form.
-
Solution 2 (Seed Crystals): If you have a small amount of pure 3-Bromo-5-cyanobenzoic acid, add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for other crystals to grow upon.
-
-
Possible Cause 3: Rapid cooling. Cooling the solution too quickly can sometimes inhibit crystal formation.
-
Solution: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask (e.g., by wrapping it in a towel) can help to slow the cooling process.
-
Problem 2: The yield of purified crystals is very low.
-
Possible Cause 1: Too much solvent was used. A significant portion of your product may still be dissolved in the mother liquor.
-
Solution: Before filtration, ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product. To recover more product, you can try to evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals.
-
-
Possible Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.
-
Solution: To prevent this, preheat your filtration apparatus (funnel and receiving flask) with hot solvent before filtering your hot solution.
-
-
Possible Cause 3: Washing with too much or warm solvent. Washing the collected crystals can dissolve some of your product.
-
Solution: Always wash your crystals with a minimal amount of ice-cold solvent.
-
Problem 3: An oil is forming instead of crystals ("oiling out").
-
Possible Cause 1: The solution is too concentrated or cooled too quickly. The solute is coming out of solution at a temperature above its melting point.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.
-
-
Possible Cause 2: High concentration of impurities. Impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Solution: If the crude material is highly impure, consider a preliminary purification step before recrystallization, such as a simple extraction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 3-Bromo-5-cyanobenzoic acid?
A1: The ideal solvent is one in which 3-Bromo-5-cyanobenzoic acid is highly soluble at elevated temperatures and poorly soluble at low temperatures. Due to its polar carboxylic acid and cyano groups, and the aromatic ring, polar solvents are generally a good choice. Effective solvents for similar benzoic acid derivatives include water, ethanol, acetone , and mixtures such as ethanol/water or acetone/water .[1] It is highly recommended to perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent system.
Q2: My crude 3-Bromo-5-cyanobenzoic acid is colored. How can I remove the color?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly (a spatula tip is often sufficient), as adding too much can adsorb your product and reduce the yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
Q3: What are the likely impurities in my crude 3-Bromo-5-cyanobenzoic acid?
A3: The impurities will depend on the synthetic route used. Common impurities could include unreacted starting materials or byproducts from side reactions. For instance, if synthesized from a corresponding methyl-substituted precursor, you might have unreacted starting material or over-oxidized/incompletely oxidized species. If the bromo or cyano group was introduced, isomers or related halogenated/cyanated compounds could be present.
Q4: How can I assess the purity of my recrystallized product?
A4: The most common methods to assess purity are melting point determination and spectroscopic analysis (e.g., NMR, IR). A pure compound will have a sharp melting point range that corresponds to the literature value (for 3-Bromo-5-cyanobenzoic acid, this is approximately 182-187 °C). Impurities will typically cause the melting point to be lower and broader.
Experimental Protocol: Recrystallization of 3-Bromo-5-cyanobenzoic Acid
Materials:
-
Crude 3-Bromo-5-cyanobenzoic acid
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks (at least two)
-
Hot plate
-
Glass funnel
-
Filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude 3-Bromo-5-cyanobenzoic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate to the solvent's boiling point while stirring. Continue adding the hot solvent in small portions until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Preheat a clean Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through the filter paper into the clean flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry thoroughly on the filter paper by drawing air through them for several minutes. The final product can be transferred to a watch glass for further drying.
Data Presentation
| Solvent | 3-Bromo-5-cyanobenzoic Acid (Qualitative Solubility) | 3-Bromobenzoic Acid (Quantitative Solubility) |
| Water | Sparingly soluble in cold water, more soluble in hot water. | Slightly soluble in hot water. |
| Ethanol | Soluble, especially when hot. | Soluble. |
| Methanol | Soluble, especially when hot. | Soluble (50 mg/mL).[2] |
| Acetone | Soluble. | Data not readily available. |
| Diethyl Ether | Slightly soluble. | Slightly soluble. |
Mandatory Visualization
Caption: Workflow for the purification of 3-Bromo-5-cyanobenzoic acid by recrystallization.
References
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-5-cyanobenzoic acid
This guide provides troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 3-Bromo-5-cyanobenzoic acid. Given the electron-withdrawing nature of the cyano and carboxylic acid groups, as well as the acidic proton, specific challenges may arise during this reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with 3-Bromo-5-cyanobenzoic acid is showing low to no yield. What are the primary causes?
A1: Low yields with this substrate are typically traced back to a few key factors:
-
Inadequate Base: The carboxylic acid proton will consume one equivalent of the base. If this is not accounted for, the base concentration will be too low to efficiently promote the catalytic cycle, specifically the crucial transmetalation step.
-
Catalyst Deactivation: The carboxylate anion formed after deprotonation can coordinate to the palladium center, potentially stabilizing it and inhibiting catalytic activity.
-
Poor Parameter Selection: The combination of two electron-withdrawing groups (EWG) makes the aryl bromide electron-deficient, which generally accelerates the oxidative addition step but may require specific ligands and conditions to complete the cycle efficiently.
-
Poor Solubility: The starting material or the inorganic base may have poor solubility in the chosen solvent, hindering the reaction rate.
Q2: How do I choose the correct base and how much should I use for this substrate?
A2: Base selection is critical. You must use at least 2 equivalents of base: one to neutralize the carboxylic acid and at least one to facilitate the reaction. Using 3 equivalents is a common and safe practice.
-
Recommended Bases: For substrates with sensitive or acidic functional groups, milder inorganic bases are preferred. Potassium phosphate (K₃PO₄) is an excellent choice. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also reliable options.
-
Bases to Avoid: Strong bases like NaOH should be used with caution as they can increase the risk of side reactions. Organic amines like triethylamine (TEA) are often less effective.
Q3: I'm observing significant side products. What are they and how can I minimize them?
A3: Two common side reactions are dehalogenation and protodeboronation.
-
Dehalogenation: This is the replacement of the bromine with a hydrogen atom on your starting material. It can be more prevalent with electron-deficient aryl halides. To mitigate this, consider using a milder base like K₂CO₃ or KF and ensure your reaction is thoroughly degassed to remove oxygen.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom on your coupling partner. This is often exacerbated by strong bases and excess water. Using the boronic acid's pinacol ester derivative can improve stability and reduce this side reaction.
Q4: Which palladium catalyst and ligand system is best for coupling an electron-deficient substrate like 3-Bromo-5-cyanobenzoic acid?
A4: While standard catalysts like Pd(PPh₃)₄ can work, challenging substrates often benefit from more advanced systems.
-
Catalysts: A Pd(II) source like Pd(OAc)₂ or a pre-catalyst like Pd(dppf)Cl₂ are common starting points.
-
Ligands: Electron-rich, bulky phosphine ligands are highly recommended to facilitate the reductive elimination step and stabilize the catalyst. Buchwald ligands such as SPhos or XPhos are excellent candidates for these types of challenging couplings.
Data Presentation: Recommended Reaction Parameters
The following tables summarize suggested starting conditions for the Suzuki coupling of 3-Bromo-5-cyanobenzoic acid. Optimization will be required for each specific boronic acid partner.
Table 1: Recommended Base and Solvent Combinations
| Base (Equivalents) | Recommended Solvent(s) | Temperature (°C) | Notes |
| K₃PO₄ (3.0) | Toluene / H₂O (e.g., 4:1) | 80 - 100 | Excellent choice for sensitive substrates, good for preventing side reactions. |
| Cs₂CO₃ (3.0) | Dioxane / H₂O (e.g., 4:1) | 80 - 100 | Often provides superior results but is more expensive. |
| K₂CO₃ (3.0) | DMF / H₂O (e.g., 4:1) | 70 - 90 | A reliable and cost-effective option. |
Table 2: Suggested Catalyst and Ligand Systems
| Palladium Source (mol%) | Ligand (mol%) | Key Advantages |
| Pd(OAc)₂ (1-2%) | SPhos (2-4%) | Highly active system for electron-deficient bromides. |
| Pd₂(dba)₃ (1%) | tBu₃P (2-4%) | Robust system effective under mild conditions. |
| Pd(dppf)Cl₂ (2-5%) | (None) | Air-stable pre-catalyst, often effective without additional ligand. |
| Pd(PPh₃)₄ (5%) | (None) | Classical catalyst, but may be less effective for this substrate. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromo-5-cyanobenzoic acid
This protocol provides a robust starting point for optimization.
Materials:
-
3-Bromo-5-cyanobenzoic acid (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base: Anhydrous powdered K₃PO₄ (3.0 equiv)
-
Solvent: Anhydrous, degassed Dioxane and Water (4:1 ratio)
Procedure:
-
To a flame-dried reaction vessel (e.g., a Schlenk flask), add 3-Bromo-5-cyanobenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), the palladium catalyst (0.02 equiv), and the ligand (0.04 equiv).
-
Seal the vessel with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent system (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide).
-
Place the vessel in a pre-heated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl
Technical Support Center: Synthesis of 3-Bromo-5-cyanobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-5-cyanobenzoic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3-Bromo-5-cyanobenzoic acid, categorized by the synthetic route.
Route A: Sandmeyer Cyanation of 3-Amino-5-bromobenzoic Acid
This synthetic pathway involves the diazotization of 3-Amino-5-bromobenzoic acid followed by a Sandmeyer reaction with a cyanide source.
Problem 1: Low or No Yield of 3-Bromo-5-cyanobenzoic Acid
| Possible Cause | Recommended Solution |
| Incomplete Diazotization | Ensure the temperature is strictly maintained between 0-5°C during the addition of sodium nitrite. Use a sufficient excess of a non-nucleophilic acid (e.g., H₂SO₄) to prevent premature decomposition of the diazonium salt and side reactions. |
| Premature Decomposition of Diazonium Salt | The diazonium salt is unstable and should be used immediately after its formation. Avoid exposing the solution to elevated temperatures or direct sunlight. |
| Ineffective Cyanide Source | Use a well-dissolved and fresh solution of copper(I) cyanide (CuCN) or a combination of a copper(I) salt and an alkali metal cyanide (e.g., KCN, NaCN). The purity of the cyanide source is critical. |
| Side Reaction: Hydroxylation | The diazonium salt can react with water to form 3-Bromo-5-hydroxybenzoic acid, especially at higher temperatures. Ensure the reaction is kept cold until the addition to the cyanide solution. |
| Side Reaction: Azo Coupling | Insufficient acidification can lead to the diazonium salt coupling with unreacted 3-Amino-5-bromobenzoic acid. Maintain a low pH throughout the diazotization step. |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Contamination with 3-Bromo-5-hydroxybenzoic acid | This byproduct is formed from the reaction of the diazonium salt with water. To minimize its formation, ensure the Sandmeyer reaction proceeds efficiently by using an active copper(I) cyanide solution and maintaining the recommended temperature. Purification can be achieved by recrystallization, leveraging solubility differences. |
| Unreacted 3-Amino-5-bromobenzoic acid | Indicates incomplete diazotization. Verify the stoichiometry and purity of sodium nitrite. The starting material can be removed during workup by acid-base extraction. |
| Formation of Biaryl Byproducts | Radical side reactions can lead to the formation of biaryl compounds. This can be minimized by ensuring a clean reaction environment and using fresh reagents. |
Route B: Cyanation of 3,5-Dibromobenzoic Acid
This route typically involves a palladium or nickel-catalyzed cross-coupling reaction to selectively replace one of the bromine atoms with a cyano group.
Problem 1: Low Conversion of 3,5-Dibromobenzoic Acid
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | The palladium or nickel catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use a pre-catalyst or activate the catalyst in situ according to established protocols. |
| Ligand Degradation | Phosphine ligands are prone to oxidation. Handle ligands under an inert atmosphere and use fresh, high-purity ligands. |
| Poor Solubility of Reagents | Ensure that the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) and the substrate are adequately soluble in the chosen solvent system at the reaction temperature. |
| Insufficient Base | The base plays a crucial role in the catalytic cycle. Ensure the correct stoichiometry and type of base are used as specified in the protocol. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Recommended Solution |
| Formation of 3,5-Dicyanobenzoic acid | Over-reaction can lead to the substitution of both bromine atoms. To improve selectivity for the mono-cyanated product, carefully control the stoichiometry of the cyanide source (use a slight excess for mono-substitution). Reaction time and temperature are also critical parameters to optimize. |
| Debromination (Hydrodehalogenation) | The bromo group can be replaced by a hydrogen atom. This is more likely to occur in the presence of reducing agents or under prolonged heating. Ensure the reaction is monitored and stopped once the starting material is consumed. |
| Hydrolysis of the Cyano Group | The nitrile can be hydrolyzed to an amide or carboxylic acid under harsh basic or acidic conditions during the reaction or workup. Maintain a neutral or mildly basic pH during the reaction and use appropriate workup procedures. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing 3-Bromo-5-cyanobenzoic acid?
A1: The choice of route depends on the availability of starting materials and the desired scale of the synthesis. The Sandmeyer reaction (Route A) is a classical and often reliable method if 3-Amino-5-bromobenzoic acid is readily available.[1] Palladium-catalyzed cyanation (Route B) offers a more modern approach with potentially milder conditions and high functional group tolerance, but requires careful optimization of the catalytic system.[2]
Q2: What are the key safety precautions to consider during the synthesis of 3-Bromo-5-cyanobenzoic acid?
A2: Key safety precautions include:
-
Cyanide Handling: Alkali metal cyanides and hydrogen cyanide (which can be generated in acidic conditions) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. They are typically prepared in situ at low temperatures (0-5°C) and used immediately without isolation.
-
Heavy Metals: Palladium and nickel catalysts can be toxic and should be handled with care.
Q3: How can I purify the crude 3-Bromo-5-cyanobenzoic acid?
A3: The most common purification method is recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid/water). Acid-base extraction can be used to remove non-acidic impurities. For very high purity, column chromatography on silica gel may be employed, though this can be challenging with carboxylic acids.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable eluent system would be a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic acid to improve the spot shape of the carboxylic acid.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for the Synthesis of 3-Bromo-5-cyanobenzoic Acid
| Parameter | Route A: Sandmeyer Cyanation | Route B: Palladium-Catalyzed Cyanation |
| Starting Material | 3-Amino-5-bromobenzoic acid | 3,5-Dibromobenzoic acid |
| Key Reagents | NaNO₂, HCl/H₂SO₄, CuCN/KCN | Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., dppf), cyanide source (e.g., Zn(CN)₂), base (e.g., K₂CO₃) |
| Typical Solvent | Water, Acetonitrile | DMF, DMAc, Dioxane |
| Temperature | 0-5°C (diazotization), 50-70°C (cyanation) | 80-120°C |
| Typical Reaction Time | 2-4 hours | 6-24 hours |
| Reported Yields | 50-70% | 70-90% |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-cyanobenzoic acid via Sandmeyer Reaction (Route A)
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Amino-5-bromobenzoic acid (1 equivalent) in a mixture of dilute sulfuric acid and water. Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture remains below 5°C. Stir vigorously during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Heat the solution to 60-70°C. Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution. Vigorous evolution of nitrogen gas will occur. After the addition is complete, continue heating the mixture at 70°C for 1 hour to ensure the reaction goes to completion.
-
Workup and Purification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1-2. The crude product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 3-Bromo-5-cyanobenzoic acid via Palladium-Catalyzed Cyanation (Route B)
-
Reaction Setup: To an oven-dried Schlenk flask, add 3,5-Dibromobenzoic acid (1 equivalent), zinc cyanide (0.6 equivalents), palladium(II) acetate (0.02 equivalents), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 equivalents), and potassium carbonate (2 equivalents). Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reaction: Add anhydrous N,N-dimethylformamide (DMF) via syringe. Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts. Wash the organic layer with dilute hydrochloric acid and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic pathways to 3-Bromo-5-cyanobenzoic acid.
Caption: Troubleshooting workflow for low yield in Sandmeyer cyanation.
References
Technical Support Center: Analysis of 3-Bromo-5-cyanobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in 3-Bromo-5-cyanobenzoic acid using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an HPLC method for 3-Bromo-5-cyanobenzoic acid?
A1: A good starting point for analyzing 3-Bromo-5-cyanobenzoic acid is a reversed-phase HPLC method.[1] A C18 column is a common and effective choice for the separation of aromatic carboxylic acids.[1] The mobile phase typically consists of an acidified aqueous solution (e.g., 0.1% formic or phosphoric acid in water) and an organic modifier like acetonitrile or methanol.[2][3] Gradient elution is often employed to ensure separation of both polar and non-polar impurities.[1]
Q2: What are the likely impurities to be found in a sample of 3-Bromo-5-cyanobenzoic acid?
A2: Impurities in 3-Bromo-5-cyanobenzoic acid samples typically originate from the synthetic process.[1] These can include unreacted starting materials (e.g., 3-cyanobenzoic acid), intermediates, and by-products from side reactions, such as positional isomers or products of hydrolysis. For instance, hydrolysis of the nitrile group could lead to the corresponding amide or dicarboxylic acid.
Q3: How can I confirm the identity of an unknown peak in my chromatogram?
A3: The most effective method for identifying an unknown impurity is to use a mass spectrometer (MS) detector coupled with the HPLC system (LC-MS). This provides mass-to-charge ratio information, which can help determine the molecular weight of the impurity. If reference standards for potential impurities are available, they can be injected to compare retention times.
Q4: My peak shape is poor. What are the common causes of peak tailing and fronting?
A4: Poor peak shape is a common issue in HPLC.
-
Peak Tailing: This is often observed for acidic or basic compounds and can be caused by strong secondary interactions with the silica-based stationary phase.[4][5] Adjusting the mobile phase pH to suppress the ionization of the analyte or using a highly end-capped column can mitigate this issue.[4]
-
Peak Fronting: This is most commonly caused by mass or volume overload, where too much sample is injected onto the column.[6][7] Diluting the sample or reducing the injection volume is the most direct solution.[6] An incompatible sample solvent can also lead to peak fronting.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC analysis.
Problem 1: An unexpected peak appears in my chromatogram.
-
Possible Cause A: Contamination. The impurity could be introduced from contaminated solvents, glassware, or the sample itself.
-
Solution: Inject a "blank" (mobile phase or sample diluent) to see if the peak is present. If so, the contamination is likely from the solvent or the HPLC system. Prepare fresh mobile phase and sample diluents.
-
-
Possible Cause B: Degradation. The analyte may be degrading on the column or in the sample solution over time.
-
Solution: Prepare a fresh sample and inject it immediately. Compare the chromatogram to one from an older sample to see if the impurity peak has grown. If degradation is suspected, investigate the stability of the compound in the chosen diluent.
-
-
Possible Cause C: Process-Related Impurity. The peak could be a genuine impurity from the synthesis of 3-Bromo-5-cyanobenzoic acid.
-
Solution: If the impurity is significant, further investigation using techniques like LC-MS is required for identification. Review the synthetic route to hypothesize potential side products or unreacted starting materials.
-
Problem 2: The peak for 3-Bromo-5-cyanobenzoic acid is tailing significantly.
-
Possible Cause A: Secondary Silanol Interactions. As a carboxylic acid, the analyte can have secondary interactions with free silanol groups on the column's stationary phase, causing tailing.[4]
-
Solution 1 (Adjust pH): Lower the pH of the aqueous mobile phase (e.g., to pH 2.5-3.0) using an acid like formic acid or phosphoric acid. This ensures the carboxylic acid is in its protonated, less interactive form.
-
Solution 2 (Use a Modern Column): Employ a modern, high-purity, end-capped C18 column, which has fewer accessible silanol groups.
-
-
Possible Cause B: Column Overload. Injecting too much sample can lead to peak distortion that resembles tailing.[8]
-
Solution: Prepare and inject a 10-fold dilution of your sample. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.[4]
-
Problem 3: All peaks in the chromatogram are broad or fronting.
-
Possible Cause A: Column Failure or Blockage. A partially blocked inlet frit can distort the sample flow path, affecting all peaks.[8] Physical damage to the column packing at the inlet can also cause this issue.[7]
-
Possible Cause B: Extra-Column Volume. Excessive dead volume in the tubing or fittings between the injector, column, and detector can lead to peak broadening.
-
Solution: Ensure all tubing is cut cleanly and sits properly in the fittings. Use tubing with the smallest appropriate internal diameter, especially between the column and detector.
-
Problem 4: Retention times are shifting between injections.
-
Possible Cause A: Inadequate Column Equilibration. If using a gradient method, the column may not be returning to the initial conditions before the next injection.
-
Solution: Increase the equilibration time at the end of your gradient method to ensure the column is fully reconditioned.
-
-
Possible Cause B: Mobile Phase Composition Change. The mobile phase composition may be changing over time due to evaporation of the more volatile component or improper mixing.
-
Solution: Ensure mobile phase bottles are capped. If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. If preparing manually, ensure accurate measurements and thorough mixing.
-
-
Possible Cause C: Fluctuating Column Temperature. Changes in the ambient temperature can affect retention times.
-
Solution: Use a column thermostat to maintain a constant, stable temperature (e.g., 30 °C).[3]
-
Potential Impurities in 3-Bromo-5-cyanobenzoic Acid
The following table summarizes potential impurities, their likely sources, and their expected chromatographic behavior relative to the main compound.
| Impurity Name | Likely Source | Expected Relative Retention Time (RRT) |
| 3-Cyanobenzoic Acid | Unreacted Starting Material | < 1.0 (More polar) |
| 3-Bromo-5-(aminocarbonyl)benzoic acid | Hydrolysis of Nitrile Group | < 1.0 (More polar) |
| 5-Bromoisophthalic Acid | Complete Hydrolysis of Nitrile | < 1.0 (Significantly more polar) |
| 3,5-Dibromobenzoic Acid | By-product of Bromination | > 1.0 (Less polar) |
| Positional Isomers (e.g., 2-Bromo-5-cyanobenzoic acid) | Impurity in Starting Material or Side Reaction | May be close to 1.0; resolution depends on method selectivity |
Experimental Protocols
Standard HPLC Method for Impurity Profiling
This protocol outlines a standard reversed-phase HPLC method suitable for identifying and quantifying impurities in 3-Bromo-5-cyanobenzoic acid.
1. Instrumentation and Equipment
-
HPLC System with a UV or Photodiode Array (PDA) detector.
-
Chromatography Data Station.
-
Analytical Balance.
-
Volumetric glassware.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 3-Bromo-5-cyanobenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 3-Bromo-5-cyanobenzoic acid sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent blockage of the HPLC system.[4]
4. System Suitability Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area of 3-Bromo-5-cyanobenzoic acid should be less than 2.0%. The tailing factor for the main peak should ideally be between 0.8 and 1.5.
Visualizations
Caption: Troubleshooting workflow for HPLC impurity identification.
Caption: Potential degradation pathway of 3-Bromo-5-cyanobenzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. m.youtube.com [m.youtube.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Preventing decarboxylation of 3-Bromo-5-cyanobenzoic acid at high temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decarboxylation of 3-Bromo-5-cyanobenzoic acid during high-temperature experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-Bromo-5-cyanobenzoic acid and what are its properties?
3-Bromo-5-cyanobenzoic acid is a fine chemical often used as a reagent or intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 453566-14-8 | |
| Molecular Formula | C₈H₄BrNO₂ | |
| Molecular Weight | 226.03 g/mol | |
| Melting Point | 182-187 °C | |
| Appearance | Powder |
Q2: Why is 3-Bromo-5-cyanobenzoic acid prone to decarboxylation at high temperatures?
Aromatic carboxylic acids, especially those with strong electron-withdrawing groups like the bromo and cyano groups present in this molecule, are susceptible to decarboxylation when heated.[2] This reaction involves the loss of the carboxyl group (-COOH) as carbon dioxide (CO₂). Elevated temperatures provide the necessary activation energy for this process.[3]
Q3: At what temperature does significant decarboxylation of 3-Bromo-5-cyanobenzoic acid occur?
While the exact decarboxylation temperature is not readily published, it is crucial to be cautious when heating the compound above its melting point (182-187 °C). Generally, for aromatic acids, decarboxylation can be initiated by heat, and the reaction conditions significantly influence the onset temperature.[2][3]
Troubleshooting Guide: Unwanted Decarboxylation
Issue: My reaction is yielding byproducts consistent with decarboxylation of 3-Bromo-5-cyanobenzoic acid.
This guide provides a systematic approach to troubleshoot and mitigate unwanted decarboxylation.
Caption: Troubleshooting workflow for preventing decarboxylation.
Experimental Protocols and Mitigation Strategies
Below are detailed strategies to prevent the decarboxylation of 3-Bromo-5-cyanobenzoic acid.
Temperature Control
Elevated temperature is a primary driver of decarboxylation.[3]
-
Recommendation: Whenever feasible, conduct reactions at or below room temperature. If heating is necessary, maintain the temperature as low as possible to achieve the desired reaction rate. Avoid prolonged heating times.
pH Management
Both acidic and basic conditions can catalyze decarboxylation.[3]
-
Recommendation: Maintain a neutral pH during the reaction, workup, and purification steps. Use appropriate buffer systems if necessary.
Use of Catalysts
Certain catalysts can promote desired reactions at lower temperatures, thus preventing decarboxylation.
-
Copper Catalysis: Copper catalysts, such as copper(I) oxide in combination with 1,10-phenanthroline, have been shown to be effective for the protodecarboxylation of aromatic carboxylic acids under microwave irradiation, suggesting their potential to influence stability.[4] A study on benzoic acid decarboxylation also found that Cu₂O in subcritical water can be effective.[5]
-
Palladium Catalysis: Palladium-based catalysts are also used in decarboxylative couplings, which operate under specific conditions that could be adapted to prevent unwanted, purely thermal decarboxylation.[4]
-
Bimetallic Nanoparticles: Recent research has shown that bimetallic nanoparticles, such as FeRu on supported ionic liquid phases, can effectively catalyze decarboxylation under a hydrogen atmosphere at elevated temperatures.[6][7] While designed to promote decarboxylation, the conditions (e.g., hydrogen pressure) highlight factors that control the reaction.
Inert Atmosphere
-
Recommendation: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may promote decarboxylation.
Purification Techniques
High temperatures during purification can lead to significant product loss.
-
Avoid Distillation: For thermally sensitive compounds like 3-Bromo-5-cyanobenzoic acid, avoid purification by distillation.[3]
-
Recommended Methods:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent at low temperatures is an excellent purification method.[3]
-
Column Chromatography: Perform column chromatography at room temperature. Ensure the stationary phase (e.g., silica gel) is neutral to prevent acid or base-catalyzed decarboxylation on the column.[3]
-
Key Factors Influencing Decarboxylation
The following diagram illustrates the primary factors that can lead to the undesired decarboxylation of 3-Bromo-5-cyanobenzoic acid.
Caption: Factors promoting decarboxylation of the target molecule.
References
- 1. biosynth.com [biosynth.com]
- 2. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 3. benchchem.com [benchchem.com]
- 4. Decarboxylation [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-5-cyanobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-cyanobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on understanding and controlling solvent effects on its reactivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of 3-Bromo-5-cyanobenzoic acid?
A1: The choice of solvent can significantly influence the reactivity of 3-Bromo-5-cyanobenzoic acid by affecting several factors:
-
Solubility: The reactants must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. Poor solubility can lead to slow or incomplete reactions.
-
Stabilization of Intermediates and Transition States: Solvents can stabilize or destabilize charged intermediates and transition states, thereby altering the reaction rate. For instance, polar protic solvents can stabilize carbocations in SN1 reactions, while polar aprotic solvents are often preferred for SN2 reactions.[1][2][3][4]
-
Nucleophilicity/Electrophilicity: The solvent can interact with reactants, altering their nucleophilic or electrophilic character. For example, protic solvents can form hydrogen bonds with nucleophiles, reducing their reactivity.[1]
Q2: Which solvents are recommended for reactions involving 3-Bromo-5-cyanobenzoic acid?
A2: The optimal solvent depends on the specific reaction being performed. However, based on the solubility of similar benzoic acid derivatives, the following solvents can be considered[5][6]:
-
Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile) are often suitable for nucleophilic substitution reactions on the aromatic ring.
-
Polar Protic Solvents: (e.g., Ethanol, Methanol) can be used for reactions such as esterification, but may slow down reactions involving strong nucleophiles.
-
Ethers: (e.g., THF, Dioxane) are moderately polar and can be good general-purpose solvents.
-
Halogenated Solvents: (e.g., Dichloromethane) can be effective for reactions where polarity is a factor and reactants are soluble.[6]
It is always recommended to perform small-scale trial reactions in a few different solvent systems to determine the best conditions for your specific application.
Q3: How do the electron-withdrawing groups (-Br and -CN) on 3-Bromo-5-cyanobenzoic acid influence its reactivity?
A3: The bromo and cyano groups are both electron-withdrawing, which has two main effects:
-
Increased Acidity: These groups increase the acidity of the carboxylic acid proton, making it easier to deprotonate.[7]
-
Aromatic Ring Deactivation: They deactivate the benzene ring towards electrophilic aromatic substitution. However, they make the ring more susceptible to nucleophilic aromatic substitution.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Poor solubility of 3-Bromo-5-cyanobenzoic acid. 2. Inappropriate solvent for the reaction mechanism. 3. Reaction temperature is too low. | 1. Consult solubility data for similar compounds and choose a more suitable solvent. Consider using a co-solvent system. 2. For SN2 reactions, switch to a polar aprotic solvent (e.g., DMSO, DMF). For SN1, a polar protic solvent might be better.[2][3][4] 3. Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of reactants or products. |
| Slow reaction rate | 1. Solvent is hindering reactant mobility (high viscosity). 2. Protic solvent is deactivating the nucleophile. | 1. Choose a solvent with lower viscosity. 2. If using a strong nucleophile, switch from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., acetonitrile).[4] |
| Formation of multiple side products | 1. Solvent is participating in the reaction. 2. Reaction conditions are promoting undesired pathways. | 1. Ensure the solvent is inert under the reaction conditions. For example, avoid using alcohol as a solvent in reactions sensitive to nucleophilic attack if esterification is not the desired outcome. 2. Optimize reaction temperature and time. Consider using a more selective catalyst. |
| Difficulty in product purification | 1. Product has similar polarity to the solvent. 2. Byproducts are co-eluting with the product during chromatography. | 1. Choose a solvent with a significantly different boiling point and polarity from your product for easier removal post-reaction. 2. Adjust the solvent system for chromatography to improve separation. |
Quantitative Data
| Solvent | Solubility of Benzoic Acid | Solubility of 3-Nitrobenzoic Acid | Solubility of 3,5-Dinitrobenzoic Acid |
| Methanol | High | Very High | Very High |
| Ethanol | Very High | High | High |
| Acetonitrile | Moderate | Moderate | Moderate |
| Ethyl Acetate | Moderate | High | High |
| Dichloromethane | Moderate | Moderate | Moderate |
| Toluene | Low | Low | Low |
| Water | Very Low | Very Low | Very Low |
Data adapted from studies on benzoic acid and its nitro-derivatives, indicating general solubility trends.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Studying Solvent Effects on Esterification
This protocol outlines a general method to screen different solvents for the esterification of 3-Bromo-5-cyanobenzoic acid with an alcohol (e.g., ethanol).
-
Preparation of Reaction Mixtures: In separate, dry vials, dissolve a known amount of 3-Bromo-5-cyanobenzoic acid in a selection of anhydrous solvents (e.g., Toluene, THF, Dichloromethane, Acetonitrile).
-
Initiation of Reaction: To each vial, add a stoichiometric equivalent of the alcohol and a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid).
-
Reaction Monitoring: Stir the vials at a constant temperature and monitor the progress of the reaction over time using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Data Analysis: Compare the rate of consumption of the starting material and the formation of the product in each solvent to determine the optimal solvent for the reaction.
Protocol 2: Kinetic Analysis of a Nucleophilic Substitution Reaction
This protocol describes a method to determine the rate constant of a nucleophilic substitution reaction of 3-Bromo-5-cyanobenzoic acid in a specific solvent.
-
Preparation of Stock Solutions: Prepare stock solutions of 3-Bromo-5-cyanobenzoic acid and the nucleophile in the chosen solvent.
-
Reaction Setup: In a thermostated reaction vessel, add the 3-Bromo-5-cyanobenzoic acid stock solution and allow it to reach the desired temperature.
-
Initiation and Monitoring: Initiate the reaction by adding the nucleophile stock solution. At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analysis: Analyze the concentration of the reactant or product in each quenched aliquot using a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Rate Constant Calculation: Plot the concentration data versus time and fit the data to the appropriate rate law to determine the reaction rate constant.
Visualizations
Caption: Influence of polar protic solvents on an SN1 reaction pathway.
Caption: General experimental workflow for kinetic analysis of a reaction.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. users.wfu.edu [users.wfu.edu]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Coupling of 3-Bromo-5-cyanobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with 3-bromo-5-cyanobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Which type of coupling reaction is most suitable for 3-bromo-5-cyanobenzoic acid?
A1: The choice of coupling reaction—Suzuki-Miyaura, Heck, or Sonogashira—depends on the desired final product. 3-Bromo-5-cyanobenzoic acid is an electron-deficient aryl bromide due to the presence of the cyano and carboxylic acid groups, which generally makes it a good substrate for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura coupling is ideal for forming a carbon-carbon bond with an aryl or vinyl boronic acid or ester, leading to biaryl or vinyl-substituted benzoic acids.
-
Heck coupling is used to form a carbon-carbon bond with an alkene, yielding a substituted cinnamic acid derivative.
-
Sonogashira coupling facilitates the formation of a carbon-carbon bond with a terminal alkyne, resulting in an alkynyl-substituted benzoic acid.
Q2: How do the cyano and carboxylic acid functional groups affect the coupling reaction?
A2: Both the cyano and carboxylic acid groups are electron-withdrawing, which can increase the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst. However, the carboxylic acid can be deprotonated by the base used in the reaction, potentially affecting its solubility and the overall reaction environment. It is crucial to select a base that is compatible with the carboxylic acid functionality to avoid unwanted side reactions.
Q3: What are the most common side reactions to watch out for?
A3: Common side reactions in palladium-catalyzed coupling reactions include:
-
Dehalogenation: The bromo group is replaced by a hydrogen atom, leading to the formation of 3-cyanobenzoic acid. This can be influenced by the choice of solvent, base, and ligand, as well as high temperatures and long reaction times.[1]
-
Homocoupling: Two molecules of the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling) react with each other. This is often more prevalent if the reaction is not properly degassed, leading to the presence of oxygen which can affect the catalyst.[1]
-
Protodeboronation: In Suzuki coupling, the boronic acid group is replaced by a hydrogen atom. This is a significant side reaction, especially with electron-deficient boronic acids, and can be mitigated by the choice of base and ensuring anhydrous conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst and any phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation. For challenging couplings, consider using more robust pre-catalysts like palladacycles with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Inappropriate Base | The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. The presence of water can be crucial for the activity of some inorganic bases. For substrates with base-sensitive groups, weaker bases like KF may be beneficial, though this might slow down the reaction.[2] |
| Poor Solvent Choice | Use anhydrous, degassed solvents. Common choices include toluene, dioxane, and THF, often in a mixture with water to help dissolve the base. The polarity of the solvent can significantly impact the reaction. |
| Oxygen Contamination | Thoroughly degas all solvents and ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. |
| Low Reaction Temperature or Insufficient Time | If the reaction is sluggish, gradually increase the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Dehalogenation | This is a common side reaction where the aryl bromide is reduced. To minimize this, consider using milder reaction conditions (lower temperature, shorter reaction time), a different base, or a bulkier phosphine ligand that can promote the desired reductive elimination over dehalogenation. |
| Protodeboronation (Suzuki) | This side reaction is prevalent with electron-deficient boronic acids. Using milder bases like K₃PO₄ or KF, and ensuring anhydrous conditions can help. Alternatively, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue. |
| Homocoupling | This often points to issues with the catalytic cycle, potentially caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture. In Sonogashira coupling, the absence of a copper(I) co-catalyst can sometimes lead to increased homocoupling of the alkyne. |
Catalyst Performance Comparison
The following tables summarize typical catalysts and conditions for Suzuki, Heck, and Sonogashira couplings of aryl bromides, with specific examples for bromobenzoic acids where available. Note that yields are highly dependent on the specific coupling partners and reaction conditions.
Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | Room Temp | 1.5 | 99 | 3-Bromobenzoic acid with 4-methoxyphenylboronic acid[2][3] |
| Pd(PPh₃)₄ (3-5 mol%) | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12-24 | ~85 | 4-Amino-3-bromobenzoic acid with an arylboronic acid[2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 12 | >95 | Substituted bromobenzothiazole with an arylboronic acid[2] |
Heck Coupling
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ (2 mol%) | K₂CO₃ | DMF | 120 | 12 | >80 | 3-Bromoselenophene with styrene[4] |
| Pd(OAc)₂ (1 mol%) | K₂CO₃ | H₂O/DMF | 110-180 | 4 | 85-95 | 4-Bromoacetophenone with styrene[4] |
| Pd(OAc)₂ (0.01 mol%) | NaOAc | DMA | 140 | 24 | 95 | 4-Bromoanisole with n-butyl acrylate[4] |
Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₂Cl₂ (3 mol%) | CuI (6 mol%) | Et₃N | Toluene | Room Temp | 12 | High | MOM-protected bromophenol with phenylacetylene[5] |
| Pd(OAc)₂ / PPh₃ | - | iPr₂NH | THF | 60 | 16 | High | MOM-protected bromophenol with trimethylsilylacetylene[5] |
| Pd(OAc)₂ / TPPTS | CuI | K₂CO₃ | Water | 100 | 12 | 90 | 3-Bromo-5-nitrobenzoic acid with phenylacetylene |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid in Water
This protocol is an environmentally friendly method using water as the solvent at room temperature.[2][3]
Materials:
-
3-Bromo-5-cyanobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
Procedure:
-
To a round-bottomed flask, add 3-bromo-5-cyanobenzoic acid, the arylboronic acid, [PdCl₂(NH₂CH₂COOH)₂] catalyst, and potassium carbonate.
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to precipitate the product.
-
Filter the precipitate and wash it thoroughly with distilled water.
-
The crude product can be further purified by recrystallization.
Protocol 2: Heck Coupling of an Aryl Bromide with an Alkene
This protocol is a general procedure for the Heck reaction.[4]
Materials:
-
3-Bromo-5-cyanobenzoic acid (1.0 mmol)
-
Alkene (e.g., styrene) (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-5-cyanobenzoic acid, Palladium(II) Acetate, and Potassium Carbonate.
-
Add anhydrous DMF and the alkene.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne
This is a general protocol for a copper-co-catalyzed Sonogashira coupling.[5]
Materials:
-
3-Bromo-5-cyanobenzoic acid (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-5-cyanobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous toluene and freshly distilled triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours, or heat if the reaction is sluggish.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield coupling reactions.
References
Work-up procedure to remove impurities from 3-Bromo-5-cyanobenzoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the work-up and purification of 3-Bromo-5-cyanobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-Bromo-5-cyanobenzoic acid?
A1: The most prevalent synthetic route is a Sandmeyer reaction starting from 3-Amino-5-bromobenzoic acid. This involves the formation of a diazonium salt from the amino group, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[1][2][3]
Q2: What are the potential impurities I should be aware of during the work-up?
A2: Potential impurities include unreacted starting material (3-Amino-5-bromobenzoic acid), the corresponding phenol (3-Bromo-5-hydroxybenzoic acid) from the reaction of the diazonium salt with water, biaryl byproducts formed from radical side reactions, and residual copper salts from the catalyst.[4][5] Partial or complete hydrolysis of the nitrile group to the corresponding amide (3-Bromo-5-carbamoylbenzoic acid) or dicarboxylic acid is also a possibility under harsh acidic or basic conditions during work-up.[6][7][8]
Q3: What is a general procedure for the work-up of a 3-Bromo-5-cyanobenzoic acid synthesis via a Sandmeyer reaction?
A3: A general work-up involves quenching the reaction mixture, typically by pouring it into water or an ice/water mixture. The crude product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude solid is then typically purified by recrystallization.
Q4: Which solvent is best for recrystallizing 3-Bromo-5-cyanobenzoic acid?
A4: While specific solvent systems for this exact compound are not widely published, ethanol is often used for recrystallizing similar aromatic carboxylic acids.[3] A mixed solvent system, such as ethanol/water or acetic acid/water, may also be effective. The ideal solvent or solvent system should be determined empirically to maximize yield and purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a sufficient excess of acid.[4] |
| Premature decomposition of the diazonium salt. | Keep the diazonium salt solution cold and use it promptly after preparation. | |
| Inefficient Sandmeyer reaction. | Ensure the copper(I) cyanide catalyst is active. The reaction may require gentle heating to proceed to completion. | |
| Loss of product during work-up. | 3-Bromo-5-cyanobenzoic acid may have some solubility in water. Saturate the aqueous layer with NaCl (brine) during extraction to minimize this. Use cold solvents for washing the purified crystals.[4] | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or temperature of the Sandmeyer reaction. Ensure the stoichiometry of the reagents is correct. |
| Inefficient purification. | Optimize the recrystallization solvent system. If recrystallization is ineffective, consider column chromatography. | |
| Presence of a Phenolic Impurity (3-Bromo-5-hydroxybenzoic acid) | Reaction of the diazonium salt with water. | Maintain a low reaction temperature and add the diazonium salt solution slowly to the copper cyanide solution to minimize exposure to excess water.[5] |
| Removal of phenolic impurity. | Wash the organic extract with a mild base, such as a saturated sodium bicarbonate solution. The acidic desired product will remain in the organic layer, while the more acidic phenol may be partially extracted into the aqueous basic layer. Careful pH control is necessary. | |
| Final Product has a Blue or Green Tint | Residual copper salts. | Wash the crude product thoroughly with water. An aqueous ammonia wash can also be effective in complexing and removing copper salts. |
| Nitrile group appears to have hydrolyzed (FTIR shows amide or broad carboxylic acid stretch) | Harsh pH conditions during work-up. | Avoid using strong acids or bases, especially with heating, during the work-up. Hydrolysis of the nitrile can occur under these conditions.[6][8] |
Experimental Protocols
Protocol 1: General Work-up and Extraction
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude solid product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, water, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 3-Bromo-5-cyanobenzoic acid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General experimental workflow for the work-up and purification of 3-Bromo-5-cyanobenzoic acid.
Caption: A logical troubleshooting guide for common impurities encountered during the purification of 3-Bromo-5-cyanobenzoic acid.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to 3-Bromo-5-cyanobenzoic Acid and 3-Bromo-5-nitrobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of appropriately functionalized starting materials is paramount to the successful construction of complex molecular architectures. Substituted benzoic acids are fundamental building blocks, and the nature of their substituents dictates their reactivity and suitability for various transformations. This guide provides an objective comparison of two key synthetic intermediates: 3-Bromo-5-cyanobenzoic acid and 3-Bromo-5-nitrobenzoic acid. Their utility in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals stems from the versatile reactivity imparted by the bromo, cyano, and nitro functionalities.[1][2]
This document outlines the physicochemical properties, comparative reactivity, and detailed experimental protocols for key synthetic applications of these two reagents.
Physicochemical Properties and Data Presentation
A foundational comparison begins with the intrinsic physicochemical properties of these two compounds. These characteristics can influence solubility, reaction kinetics, and downstream processing.
| Property | 3-Bromo-5-cyanobenzoic acid | 3-Bromo-5-nitrobenzoic acid |
| CAS Number | 453566-14-8 | 6307-83-1 |
| Molecular Formula | C₈H₄BrNO₂ | C₇H₄BrNO₄ |
| Molecular Weight | 226.03 g/mol | 246.01 g/mol [3] |
| Appearance | White to off-white powder | Light yellow crystalline solid[1] |
| Melting Point | 182-187 °C | 159-161 °C[1] |
| Boiling Point | Not readily available | 376.8 °C[1] |
| Density | Not readily available | 1.892 g/cm³[1] |
| pKa (predicted/related) | Expected to be lower than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing cyano group. For reference, p-cyanobenzoic acid has a pKa of 3.55. | For reference, 3-nitrobenzoic acid has a pKa of 3.47, indicating significantly higher acidity than benzoic acid.[4] |
Comparative Reactivity Analysis
The primary difference in the synthetic utility of these two molecules arises from the distinct electronic properties of the cyano and nitro groups. Both are potent electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. However, the nitro group is generally considered a stronger electron-withdrawing group than the cyano group.
Acidity: The electron-withdrawing nature of both substituents increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid by stabilizing the resulting carboxylate anion. The stronger electron-withdrawing effect of the nitro group suggests that 3-bromo-5-nitrobenzoic acid is a slightly stronger acid than 3-bromo-5-cyanobenzoic acid.[4]
Suzuki-Miyaura Coupling: The bromine atom on both molecules serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The reactivity in these reactions is generally influenced by the electronic nature of the other substituents on the ring. While both compounds are viable substrates, the specific reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields.[5][6]
Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups ortho or para to a leaving group facilitates nucleophilic aromatic substitution. While the bromine is meta to the cyano and nitro groups in these specific isomers, the overall electron-deficient nature of the ring can still promote SNAr reactions under forcing conditions. The stronger deactivating nature of the nitro group would theoretically make the aromatic ring of 3-bromo-5-nitrobenzoic acid more susceptible to nucleophilic attack compared to the cyano analogue.
Functional Group Transformations: A key differentiator in their synthetic application lies in the subsequent transformations of the cyano and nitro groups.
-
The nitro group can be selectively reduced to an amine, providing a gateway to a wide array of further functionalization, including diazotization followed by Sandmeyer reactions, amide bond formation, and the synthesis of various nitrogen-containing heterocycles.[7]
-
The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.
dot
Caption: Logical relationship of influencing factors on reactivity.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these intermediates in synthesis.
Synthesis of 3-Bromo-5-cyanobenzoic Acid via Sandmeyer Reaction
This protocol describes the synthesis of 3-bromo-5-cyanobenzoic acid from 3-amino-5-bromobenzoic acid.
Step 1: Diazotization of 3-Amino-5-bromobenzoic Acid
-
In a flask equipped with a magnetic stirrer, dissolve 3-amino-5-bromobenzoic acid (1.0 eq) in a solution of hydrochloric acid (3.0 eq) in water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-bromo-5-cyanobenzoic acid.
dot
Caption: Workflow for the synthesis of 3-Bromo-5-cyanobenzoic acid.
Suzuki-Miyaura Coupling of 3-Bromo-5-nitrobenzoic Acid
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-5-nitrobenzoic acid with an arylboronic acid.
-
To a reaction vessel, add 3-bromo-5-nitrobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1M HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.
Conclusion
Both 3-Bromo-5-cyanobenzoic acid and 3-Bromo-5-nitrobenzoic acid are valuable and versatile intermediates in organic synthesis. The choice between them is dictated by the specific synthetic strategy and the desired downstream transformations.
-
3-Bromo-5-nitrobenzoic acid is often preferred when the synthetic route requires the introduction of an amino group via reduction of the nitro moiety. Its strong electron-withdrawing nature also makes it a good candidate for reactions that benefit from a highly electron-deficient aromatic ring.
-
3-Bromo-5-cyanobenzoic acid is an excellent choice when subsequent conversion of the cyano group to a carboxylic acid, amine, or tetrazole is desired.
The provided data and experimental protocols serve as a guide for researchers to make informed decisions in the selection and application of these important synthetic building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
A Comparative Analysis of the Reactivity of 2-Bromo, 3-Bromo, and 4-Bromobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of the ortho, meta, and para isomers of bromobenzoic acid. The position of the bromine atom on the benzene ring relative to the carboxylic acid group significantly influences the molecule's electronic properties and steric environment, leading to distinct differences in acidity and reactivity in various organic reactions. Understanding these nuances is critical for reaction design, optimization, and the strategic synthesis of complex molecules in pharmaceutical and materials science research.
Quantitative Comparison of Physicochemical Properties
The intrinsic properties of each isomer, particularly their acidity, provide a quantitative foundation for understanding their relative reactivity. The dissociation constant (pKa) is a direct measure of the acidity of the carboxylic acid group.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | pKa (in water at 25°C) |
| 2-Bromobenzoic Acid | ![]() | 88-65-3 | C₇H₅BrO₂ | 201.02 | 2.85[1] |
| 3-Bromobenzoic Acid | ![]() | 585-76-2 | C₇H₅BrO₂ | 201.02 | 3.86[1] |
| 4-Bromobenzoic Acid | ![]() | 586-76-5 | C₇H₅BrO₂ | 201.02 | 3.97[1] |
Analysis of Acidity Trends:
The acidity of the bromobenzoic acid isomers is primarily governed by the electronic effects of the bromine substituent. Bromine exerts a dual electronic influence: a deactivating inductive effect (-I) due to its electronegativity and a weak activating resonance effect (+M) due to its lone pairs.
-
2-Bromobenzoic Acid: The ortho isomer is the most acidic of the three. This enhanced acidity is attributed to the "ortho effect," a combination of steric and electronic factors. The steric hindrance between the bulky bromine atom and the carboxylic acid group forces the -COOH group out of the plane of the benzene ring. This disruption in coplanarity reduces the resonance stabilization of the neutral acid molecule, making it easier to deprotonate. Furthermore, the close proximity of the electron-withdrawing bromine atom effectively stabilizes the resulting carboxylate anion through its inductive effect.[2]
-
3-Bromobenzoic Acid: In the meta position, the electron-withdrawing inductive effect (-I) of the bromine atom is dominant and effectively stabilizes the negative charge of the carboxylate anion upon deprotonation. The resonance effect of bromine does not extend to the meta position, resulting in a significant increase in acidity compared to benzoic acid (pKa 4.20).[1]
-
4-Bromobenzoic Acid: In the para position, both the inductive (-I) and resonance (+M) effects of bromine are at play. While the inductive effect withdraws electron density and stabilizes the carboxylate anion, the resonance effect donates electron density, which is destabilizing. The net result is that 4-bromobenzoic acid is more acidic than benzoic acid, but slightly less acidic than the 3-bromo isomer where the destabilizing resonance effect is absent.[1]
Caption: Factors influencing the acidity of bromobenzoic acid isomers.
Reactivity in Common Organic Reactions
The positional isomerism also dictates the reactivity of these compounds in various synthetic transformations.
Esterification
Esterification of carboxylic acids is a fundamental reaction, and the reactivity of the bromobenzoic acid isomers is influenced by both electronic and steric factors.
Expected Reactivity Order: 3-bromobenzoic acid ≈ 4-bromobenzoic acid > 2-bromobenzoic acid
-
2-Bromobenzoic Acid: The ortho-bromo group presents significant steric hindrance to the incoming alcohol nucleophile, making the esterification reaction slower compared to the other isomers.
-
3- and 4-Bromobenzoic Acid: In the meta and para positions, the bromo group does not sterically hinder the carboxylic acid. The electronic effect of the bromine atom, being electron-withdrawing, slightly increases the electrophilicity of the carboxyl carbon, potentially leading to a slightly faster reaction rate compared to unsubstituted benzoic acid. The difference in reactivity between the 3- and 4-isomers in esterification is generally minimal.
Electrophilic Aromatic Substitution (e.g., Nitration)
In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile and influence the overall reaction rate. Both the carboxylic acid group and the bromine atom are deactivating groups, making the ring less reactive than benzene.[1]
Expected Reactivity Order: 2-bromobenzoic acid > 4-bromobenzoic acid > 3-bromobenzoic acid (in terms of overall ring activation, though all are deactivated)
-
Directing Effects: The carboxylic acid group is a meta-director, while the bromine atom is an ortho, para-director. The outcome of the reaction depends on the interplay of these directing effects and the steric hindrance.
-
2-Bromobenzoic Acid: The -COOH group directs meta (to position 4 and 6), and the -Br group directs ortho and para (to positions 3 and 5). Nitration is expected to occur primarily at the 3 and 5 positions.
-
3-Bromobenzoic Acid: The -COOH group directs to position 5, and the -Br group directs to positions 2, 4, and 6. A mixture of products is likely.
-
4-Bromobenzoic Acid: The -COOH group directs to position 3, and the -Br group directs to positions 2 and 6. Nitration is expected to occur primarily at the 3-position.[3]
-
Nucleophilic Aromatic Substitution
While aryl halides are generally unreactive towards nucleophilic aromatic substitution, reactions can occur under forcing conditions or if the ring is activated by strongly electron-withdrawing groups. The reactivity of the bromobenzoic acids in such reactions would depend on the stability of the intermediate Meisenheimer complex.
Expected Reactivity Order: 2-bromobenzoic acid > 4-bromobenzoic acid > 3-bromobenzoic acid
The electron-withdrawing carboxylic acid group helps to stabilize the negative charge of the Meisenheimer complex, particularly when the attack occurs at the ortho or para positions relative to the -COOH group.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction where the reactivity of the aryl bromide is a key factor.
Expected Reactivity Order: 4-bromobenzoic acid ≈ 3-bromobenzoic acid > 2-bromobenzoic acid
-
2-Bromobenzoic Acid: The ortho-substituent can sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step, which is often rate-determining.
-
3- and 4-Bromobenzoic Acid: With the bromo group in the meta or para position, steric hindrance is minimized, and these isomers are generally more reactive in Suzuki couplings. Studies have shown that both 3- and 4-bromobenzoic acids can be effectively coupled with various arylboronic acids, although the electronic nature of the boronic acid can influence the reaction yields.[4]
Caption: General experimental workflow for comparing the reactivity of bromobenzoic acid isomers.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to quantitatively compare the reactivity of the three bromobenzoic acid isomers.
Protocol 1: Comparative Fischer Esterification
This protocol outlines the acid-catalyzed esterification of the bromobenzoic acid isomers with methanol to compare their relative reaction rates.
Materials:
-
2-bromobenzoic acid, 3-bromobenzoic acid, or 4-bromobenzoic acid
-
Methanol, anhydrous
-
Sulfuric acid, concentrated
-
Round-bottom flasks
-
Reflux condensers
-
Heating mantles
-
Magnetic stirrers and stir bars
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
In three separate round-bottom flasks, place an equimolar amount (e.g., 5.0 mmol) of each bromobenzoic acid isomer.
-
To each flask, add a large excess of anhydrous methanol (e.g., 20 mL).
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to each flask.
-
Equip each flask with a reflux condenser and heat the mixtures to a gentle reflux using a heating mantle.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quench each aliquot by diluting it with a known volume of a suitable solvent (e.g., dichloromethane) containing an internal standard.
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting material and the corresponding methyl ester product.
-
Plot the concentration of the product versus time for each isomer to determine the initial reaction rates. The relative rates will provide a quantitative measure of their reactivity in esterification.
Protocol 2: Comparative Nitration
This protocol describes a general procedure for the nitration of the bromobenzoic acid isomers to compare their product distributions.
Materials:
-
2-bromobenzoic acid, 3-bromobenzoic acid, or 4-bromobenzoic acid
-
Nitric acid, concentrated
-
Sulfuric acid, concentrated
-
Ice bath
-
Erlenmeyer flasks
-
Magnetic stirrers and stir bars
-
Buchner funnel and filter paper
-
Nuclear Magnetic Resonance (NMR) spectrometer for product analysis
Procedure:
-
In three separate Erlenmeyer flasks, dissolve an equimolar amount (e.g., 2.0 mmol) of each bromobenzoic acid isomer in a minimal amount of concentrated sulfuric acid.
-
Cool the flasks in an ice bath to 0-5 °C.
-
Slowly, and with constant stirring, add a stoichiometric amount of concentrated nitric acid to each flask, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reactions to stir at room temperature for a set period (e.g., 1 hour).
-
Carefully pour each reaction mixture over crushed ice to precipitate the nitrated product.
-
Collect the solid products by vacuum filtration and wash thoroughly with cold water.
-
Dry the products and determine the yield for each isomer.
-
Analyze the crude product mixture for each isomer by ¹H NMR to determine the ratio of the different regioisomers formed. This will provide insight into the directing effects of the bromo and carboxyl groups in each isomer.
Caption: Logical relationship between substituent position and chemical reactivity.
References
A Comparative Analysis of Acidity in Bromobenzoic Acid Isomers
This guide provides a comprehensive comparison of the acidity of the three structural isomers of bromobenzoic acid: 2-bromobenzoic acid (ortho), 3-bromobenzoic acid (meta), and 4-bromobenzoic acid (para). The acidity, quantified by the pKa value, is a critical parameter in drug development and chemical synthesis, influencing molecular interactions and reaction kinetics. This document presents experimental pKa data, details the underlying chemical principles, and provides an experimental protocol for pKa determination.
Quantitative Acidity Data
The acidity of the bromobenzoic acid isomers is directly influenced by the position of the bromine atom on the benzene ring relative to the carboxylic acid group. A lower pKa value corresponds to a stronger acid. The experimentally determined pKa values at 25°C are summarized below.
| Compound Name | Isomer Position | pKa Value |
| 2-Bromobenzoic Acid | ortho | 2.84[1][2] |
| 3-Bromobenzoic Acid | meta | 3.86[1][3][4] |
| 4-Bromobenzoic Acid | para | 3.97[1][3][5] |
Based on this data, the order of acidity for the bromobenzoic acid isomers is: 2-Bromobenzoic acid > 3-Bromobenzoic acid > 4-Bromobenzoic acid [1]
Theoretical Basis for Acidity Trends
The observed differences in acidity among the three isomers can be attributed to a combination of electronic and steric effects, which influence the stability of the carboxylate anion formed upon deprotonation.[1]
-
Inductive Effect (-I): Bromine is an electronegative atom that withdraws electron density from the benzene ring through the sigma bonds. This electron-withdrawing inductive effect helps to disperse the negative charge of the carboxylate anion, thereby stabilizing it and increasing the acidity of the parent molecule. The strength of the inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[1]
-
Resonance Effect (+R): The bromine atom possesses lone pairs of electrons that can be delocalized into the pi-system of the benzene ring. This resonance effect increases electron density on the ring, particularly at the ortho and para positions. An increase in electron density near the carboxylate group destabilizes the anion and, consequently, decreases acidity.[1]
-
Ortho Effect: In 2-substituted benzoic acids, an unexpectedly high acidity is often observed. This "ortho effect" is a combination of steric and electronic factors.[3][6] The bulky bromine atom at the ortho position can force the carboxylic acid group to twist out of the plane of the benzene ring.[6] This steric inhibition of resonance reduces the conjugation between the carboxyl group and the ring, which stabilizes the carboxylate anion and leads to a significant increase in acidity.[1][6]
The interplay of these effects results in the observed acidity trend. In 2-bromobenzoic acid, the pronounced ortho effect is the dominant factor, making it the strongest acid.[1] For 3-bromobenzoic acid, the acidity is primarily enhanced by the inductive effect, as the resonance effect does not operate at the meta position. In 4-bromobenzoic acid, the acid-strengthening inductive effect is partially counteracted by the acid-weakening resonance effect, rendering it the weakest acid of the three isomers.[1]
Caption: Factors influencing the acidity of bromobenzoic acid isomers.
Experimental Protocols: pKa Determination
The pKa values of weak acids such as bromobenzoic acids are commonly determined by methods like potentiometric titration or UV-Vis spectrophotometry.[1] A detailed protocol for potentiometric titration is provided below.
Potentiometric Titration
This method involves monitoring the pH of an acidic solution as a strong base is added incrementally. The pKa is determined from the resulting titration curve, specifically as the pH at which the acid is half-neutralized.[1]
Materials and Equipment:
-
Bromobenzoic acid isomer
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Caption: Experimental workflow for pKa determination by potentiometric titration.
Procedure:
-
Sample Preparation: Accurately weigh a sample of the bromobenzoic acid isomer and dissolve it in a known volume of deionized water in a beaker.[3]
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.
-
Titration: Fill a burette with the standardized NaOH solution. Begin the titration by adding small, precise volumes of the NaOH solution to the beaker.
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.[3]
-
Endpoint: Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the midpoint of the steepest part of the curve. The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point. The pKa is the pH of the solution at this half-equivalence point.
References
The Strategic Application of 3-Bromo-5-cyanobenzoic Acid in Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and materials science research, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. 3-Bromo-5-cyanobenzoic acid has emerged as a valuable building block, particularly in the synthesis of targeted therapeutics such as Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides an objective comparison of 3-Bromo-5-cyanobenzoic acid with a key alternative, Methyl 3-formyl-2-nitrobenzoate, in the context of synthesizing a common intermediate for PARP inhibitors, specifically focusing on the pathway towards Niraparib.
Performance Comparison: A Tale of Two Intermediates
The synthesis of the 2-aryl-2H-indazole-7-carboxamide core is a crucial step in the production of several PARP inhibitors. Below is a comparative analysis of two synthetic pathways to a key intermediate, highlighting the trade-offs in terms of yield, reaction conditions, and starting material functionality.
| Parameter | 3-Bromo-5-cyanobenzoic Acid Route | Methyl 3-formyl-2-nitrobenzoate Route |
| Starting Material | 3-Bromo-5-cyanobenzoic acid | Methyl 3-formyl-2-nitrobenzoate |
| Key Transformation | Suzuki-Miyaura Coupling | Reductive Cyclization |
| Typical Yield | 85-95% for the coupling step[1][2] | ~90% for the cyclization step[3] |
| Reaction Conditions | Mild to moderate (Room temp. to 100°C)[1][2] | Requires reflux and potentially hazardous reagents like triethyl phosphite[3] |
| Functional Group | Bromo group allows for versatile C-C bond formation. Cyano group can be hydrolyzed to a carboxylic acid or serve as a precursor to other functionalities. | Formyl and nitro groups are directly involved in the cyclization to form the indazole ring. |
| Cost-Effectiveness | The cost of 3-Bromo-5-cyanobenzoic acid can be higher, but the versatility and potentially higher yields in subsequent steps can offset this. | Methyl 3-formyl-2-nitrobenzoate is often a more readily available and cheaper starting material.[4] |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-cyanobenzoic Acid
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-Bromo-5-cyanobenzoic acid with an arylboronic acid.
Materials:
-
3-Bromo-5-cyanobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 3-Bromo-5-cyanobenzoic acid, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Aryl-2H-indazole-7-carboxamide Intermediate via Reductive Cyclization
This protocol describes the synthesis of a key indazole intermediate starting from Methyl 3-formyl-2-nitrobenzoate.
Materials:
-
Methyl 3-formyl-2-nitrobenzoate (1.0 mmol)
-
Substituted aniline (1.0 mmol)
-
Triethyl phosphite (3.0 mmol)
-
Toluene (10 mL)
Procedure:
-
In a round-bottom flask, dissolve Methyl 3-formyl-2-nitrobenzoate and the substituted aniline in toluene.
-
Heat the mixture to reflux for 2-4 hours to form the corresponding imine.
-
Cool the reaction mixture and add triethyl phosphite.
-
Heat the mixture to reflux (around 110°C) for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and concentrate under reduced pressure to remove the solvent and excess triethyl phosphite.
-
The crude product can then be carried forward to the amidation step.
Mandatory Visualizations
PARP-1 Signaling Pathway in DNA Damage Repair
The following diagram illustrates the central role of PARP-1 in the DNA damage response, a pathway targeted by inhibitors synthesized from 3-Bromo-5-cyanobenzoic acid derivatives.
References
Biological Activity of Compounds Derived from 3-Bromo-5-cyanobenzoic Acid: A Comparative Guide
While specific experimental data on the biological activities of a broad range of compounds derived directly from 3-bromo-5-cyanobenzoic acid is limited, the structural motifs of this starting material suggest potential for the development of novel therapeutic agents. The presence of a bromine atom, a nitrile group, and a carboxylic acid on a benzene ring provides a versatile scaffold for chemical modification. Research on structurally similar benzoic acid derivatives has indicated that such substitutions can lead to a variety of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.
Potential Therapeutic Areas
Based on the biological activities observed in analogous chemical structures, derivatives of 3-bromo-5-cyanobenzoic acid could be explored for the following applications:
-
Anticancer Activity: The benzonitrile moiety is present in several approved and investigational anticancer agents. Modifications of the carboxylic acid group of 3-bromo-5-cyanobenzoic acid into amides, esters, or heterocyclic rings could yield compounds with cytotoxic or antiproliferative effects. Patent literature suggests the use of 3-bromo-5-cyanobenzoic acid as a potential intermediate in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a class of targeted cancer therapies.[1]
-
Antimicrobial Activity: Halogenated benzoic acid derivatives have a long history of investigation for their antimicrobial properties. The bromine atom on the aromatic ring of 3-bromo-5-cyanobenzoic acid could contribute to the antimicrobial efficacy of its derivatives against various bacterial and fungal strains.
-
Enzyme Inhibition: The rigid structure and functional groups of 3-bromo-5-cyanobenzoic acid derivatives make them potential candidates for enzyme inhibitors. The carboxylic acid can form key interactions within enzyme active sites, while the bromo and cyano groups can be tailored to enhance binding affinity and selectivity for specific targets.
Future Directions and Experimental Protocols
The lack of extensive research on the biological activities of 3-bromo-5-cyanobenzoic acid derivatives presents a clear opportunity for further investigation. A systematic approach to synthesizing a library of derivatives and screening them for various biological activities would be a valuable endeavor.
General Synthetic Workflow
A logical workflow for exploring the biological potential of 3-bromo-5-cyanobenzoic acid would involve the synthesis of a diverse library of compounds, followed by a tiered screening approach to identify lead candidates for further development.
Caption: A general workflow for the synthesis and biological evaluation of derivatives of 3-bromo-5-cyanobenzoic acid.
Key Experimental Methodologies
Should research in this area be undertaken, the following standard experimental protocols would be essential for characterizing the biological activity of newly synthesized compounds.
Table 1: Standard Biological Assays for Initial Screening
| Biological Activity | Assay | Description | Key Parameters Measured |
| Anticancer | MTT Assay | A colorimetric assay to assess cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. | IC50 (half-maximal inhibitory concentration) |
| Antimicrobial | Broth Microdilution | A method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. | MIC (Minimum Inhibitory Concentration) |
| Enzyme Inhibition | Specific Enzyme Assay | Varies depending on the target enzyme. Generally involves measuring the rate of a reaction catalyzed by the enzyme in the presence and absence of the inhibitor. | IC50 (half-maximal inhibitory concentration) |
Detailed Experimental Protocol: MTT Assay for Anticancer Screening
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against compound concentration.
Conclusion
While the direct biological activities of compounds derived from 3-bromo-5-cyanobenzoic acid remain largely unexplored in published literature, the chemical nature of this starting material holds promise for the development of novel therapeutic agents. Future research focused on the systematic synthesis and biological evaluation of its derivatives is warranted to unlock its potential in areas such as oncology, infectious diseases, and enzyme inhibition. The experimental frameworks outlined in this guide provide a basis for such future investigations.
References
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 3-Bromo-5-cyanobenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 3-Bromo-5-cyanobenzoic acid and its derivatives, essential for confirming their chemical structures. By presenting experimental data for a closely related analogue, 3-bromobenzoic acid, alongside predicted data for the target compounds, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development.
Spectroscopic Data Comparison
The structural elucidation of novel compounds relies on the synergistic interpretation of data from various spectroscopic techniques. This section compares the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Bromo-5-cyanobenzoic acid and its derivatives against the well-characterized 3-bromobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule.
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 3-Bromobenzoic Acid [1] | CDCl₃ | 8.15 (t, J = 1.8 Hz, 1H, H-2), 7.95 (ddd, J = 7.9, 1.8, 1.0 Hz, 1H, H-6), 7.70 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H, H-4), 7.35 (t, J = 7.9 Hz, 1H, H-5), 12.5 (s, broad, 1H, -COOH) |
| 3-Bromo-5-cyanobenzoic Acid | DMSO-d₆ | Predicted: ~8.5 (t, 1H), ~8.3 (t, 1H), ~8.1 (t, 1H), ~13.5 (s, broad, 1H) |
| Ethyl 3-Bromobenzoate | CDCl₃ | Predicted: ~8.1 (t, 1H), ~7.9 (d, 1H), ~7.7 (d, 1H), ~7.3 (t, 1H), 4.4 (q, 2H), 1.4 (t, 3H) |
| Ethyl 3-Bromo-5-cyanobenzoate | CDCl₃ | Predicted: ~8.4 (t, 1H), ~8.2 (t, 1H), ~8.0 (t, 1H), 4.5 (q, 2H), 1.4 (t, 3H) |
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides insight into the carbon skeleton of a molecule.
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 3-Bromobenzoic Acid [1] | CDCl₃ | 171.5 (C=O), 136.0 (C-2), 133.0 (C-4), 132.8 (C-1), 130.2 (C-5), 128.8 (C-6), 122.5 (C-3) |
| 3-Bromo-5-cyanobenzoic Acid | DMSO-d₆ | Predicted: ~165 (C=O), ~138 (Ar-C), ~137 (Ar-C), ~135 (Ar-C), ~132 (Ar-C), ~123 (C-Br), ~118 (C-CN), ~112 (CN) |
| Ethyl 3-Bromobenzoate | CDCl₃ | Predicted: ~165 (C=O), ~137 (Ar-C), ~133 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~123 (C-Br), ~62 (-OCH₂-), ~14 (-CH₃) |
| Ethyl 3-Bromo-5-cyanobenzoate | CDCl₃ | Predicted: ~164 (C=O), ~139 (Ar-C), ~138 (Ar-C), ~135 (Ar-C), ~133 (Ar-C), ~124 (C-Br), ~117 (C-CN), ~113 (CN), ~63 (-OCH₂-), ~14 (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 3-Bromobenzoic Acid [2] | ~3000 (O-H, broad), ~1700 (C=O), ~1600, ~1470 (C=C, aromatic), ~1300 (C-O), ~750 (C-Br) |
| 3-Bromo-5-cyanobenzoic Acid | Predicted: ~3100 (O-H, broad), ~2230 (C≡N), ~1710 (C=O), ~1590, ~1450 (C=C, aromatic), ~1290 (C-O), ~760 (C-Br) |
| Ethyl 3-Bromo-5-cyanobenzoate | Predicted: ~3050 (Ar C-H), ~2980 (Alkyl C-H), ~2235 (C≡N), ~1725 (C=O, ester), ~1250 (C-O, ester), ~760 (C-Br) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.
| Compound | Molecular Weight | Key Fragmentation Peaks (m/z) |
| 3-Bromobenzoic Acid [2] | 201.02 g/mol | 200/202 (M+, isotopic pair for Br), 183/185 ([M-OH]+), 155/157 ([M-COOH]+), 76 (C₆H₄⁺) |
| 3-Bromo-5-cyanobenzoic Acid [3] | 226.03 g/mol | Predicted: 225/227 (M+), 208/210 ([M-OH]+), 180/182 ([M-COOH]+), 101 (C₆H₃CN⁺) |
| Ethyl 3-Bromo-5-cyanobenzoate | 254.06 g/mol | Predicted: 253/255 (M+), 208/210 ([M-OEt]+), 180/182 ([M-COOEt]+) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation : Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[4]
-
¹H NMR Acquisition :
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is commonly used. Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Instrumentation : Record the spectrum using an FTIR spectrometer.
-
Acquisition :
-
Scan the sample over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Record a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, electrospray ionization (ESI) or electron impact (EI) are common.
-
Instrumentation : Analyze the sample using a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Acquisition :
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For ESI, the sample is typically dissolved in a suitable solvent like methanol or acetonitrile and infused into the source.
-
For EI, the sample is introduced into a high vacuum and bombarded with a beam of electrons.
-
Visualizing the Workflow and Structural Confirmation
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic data in confirming the structure of a 3-bromo-5-cyanobenzoic acid derivative.
Caption: Experimental workflow for the synthesis and structural confirmation of 3-bromo-5-cyanobenzoic acid derivatives.
References
A Comparative Guide to Biaryl Synthesis: Exploring Alternatives to 3-Bromo-5-cyanobenzoic Acid
For researchers, scientists, and drug development professionals, the synthesis of complex biaryl scaffolds is a cornerstone of modern organic chemistry. The strategic introduction of functionalized aryl rings is critical in tuning the pharmacological and physicochemical properties of new molecular entities. 3-Bromo-5-cyanobenzoic acid is a valuable building block, offering a handle for cross-coupling reactions and two key functional groups—a carboxylic acid and a nitrile—for further derivatization. However, the efficiency of biaryl synthesis can be influenced by the nature of the coupling partners. This guide provides an objective comparison of alternative reagents to 3-Bromo-5-cyanobenzoic acid for the synthesis of biaryls containing the 3-carboxy-5-cyanophenyl moiety, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Arylating Reagents
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of C-C bonds. The choice of the organoboron reagent can significantly impact reaction efficiency, substrate scope, and functional group tolerance. While aryl halides like 3-bromo-5-cyanobenzoic acid are common electrophilic partners, the use of the corresponding boronic acid and its more stable derivatives as nucleophilic partners offers an alternative synthetic strategy. Below is a comparison of these approaches for the synthesis of a model biaryl compound, 3'-carboxy-5'-cyano-4-methoxybiphenyl.
| Reagent/Methodology | Coupling Partner | Typical Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Baseline: Aryl Halide | ||||||
| 3-Bromo-5-cyanobenzoic Acid | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85-95 |
| Alternative: Boronic Acid | ||||||
| 3-Carboxy-5-cyanophenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos / K₃PO₄ | Dioxane/H₂O | 100 | 12 | 80-90 (estimated) |
| Alternative: Stabilized Boron Reagents | ||||||
| Potassium 3-Carboxy-5-cyanophenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / RuPhos / K₂CO₃ | t-BuOH/H₂O | 80 | 12 | >90 (expected) |
| 3-Carboxy-5-cyanophenyl MIDA Boronate | 4-Bromoanisole | Pd(OAc)₂ / SPhos / K₃PO₄ | THF/H₂O | 80 | 18 | 75-85 (estimated) |
Yields are based on literature for structurally similar compounds and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative protocols for the Suzuki-Miyaura coupling using 3-bromo-5-cyanobenzoic acid and for the synthesis and coupling of its boronic acid alternative.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-cyanobenzoic Acid
This protocol describes a typical procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
3-Bromo-5-cyanobenzoic acid (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 3-bromo-5-cyanobenzoic acid, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
The flask is equipped with a condenser and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
The reaction mixture is heated to 80 °C with vigorous stirring for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Synthesis of 3-Carboxy-5-cyanophenylboronic Acid
This protocol outlines a potential route for the synthesis of the boronic acid from the corresponding aryl bromide.
Materials:
-
3-Bromo-5-cyanobenzoic acid (1.0 mmol)
-
Bis(pinacolato)diboron (1.1 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (1.5 mmol)
-
Dioxane (5 mL)
Procedure:
-
In a glovebox, a mixture of 3-bromo-5-cyanobenzoic acid, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate is placed in a reaction vessel.
-
Dioxane is added, and the vessel is sealed.
-
The reaction mixture is heated at 80 °C for 16 hours.
-
After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or used directly in the subsequent coupling step after purification.
Visualizing the Workflow and Reaction Mechanism
Diagrams can provide a clear overview of the experimental process and the underlying chemical transformations.
Caption: A generalized experimental workflow for biaryl synthesis via Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Discussion of Alternatives
3-Carboxy-5-cyanophenylboronic Acid: This reagent allows for the coupling with a variety of aryl halides. A key advantage is the ability to use readily available and diverse aryl halides as coupling partners. However, boronic acids can be prone to decomposition via protodeboronation, which can lower yields and complicate purification.
Potassium 3-Carboxy-5-cyanophenyltrifluoroborate: These salts are generally crystalline, free-flowing solids that are more stable to air and moisture than the corresponding boronic acids. This enhanced stability simplifies handling and storage, leading to more reproducible results. The trifluoroborate group can be slowly hydrolyzed under the reaction conditions to release the active boronic acid.
3-Carboxy-5-cyanophenyl MIDA Boronate: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable and easily handled boronic acid surrogates. They are often compatible with chromatography, which simplifies the purification of intermediates in multi-step syntheses. The MIDA group is cleaved under basic aqueous conditions to slowly release the boronic acid, which can be advantageous in preventing side reactions.
Decarboxylative Cross-Coupling: This emerging strategy offers a conceptually different approach, using a more readily available starting material like a dicyanobenzoic acid or a cyano-iodobenzoic acid. The reaction proceeds with the extrusion of carbon dioxide. While promising, the substrate scope and functional group tolerance of decarboxylative couplings are still under active investigation and may require specific catalyst systems and reaction conditions.
Conclusion
While 3-Bromo-5-cyanobenzoic acid remains a practical and widely used reagent for biaryl synthesis, researchers have a growing arsenal of alternative reagents at their disposal. The choice between using the aryl halide as the electrophile or employing a boronic acid derivative as the nucleophile will depend on the specific synthetic strategy, the availability of starting materials, and the desired reaction scale. For complex, multi-step syntheses where stability and ease of handling are paramount, potassium trifluoroborates and MIDA boronates present compelling advantages over traditional boronic acids. As cross-coupling methodologies continue to evolve, these alternative reagents will undoubtedly play an increasingly important role in the efficient and reliable construction of complex biaryl molecules.
A Comparative Guide to Catalysts for Suzuki Reactions with Brominated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers in drug development and materials science, the arylation of brominated benzoic acids is a critical transformation for the synthesis of complex molecular architectures. The choice of catalyst is paramount to the success of this reaction, directly influencing yield, reaction kinetics, and substrate scope. This guide provides a comparative analysis of common catalysts for the Suzuki coupling of brominated benzoic acids, supported by experimental data to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The selection of an optimal catalyst system for the Suzuki coupling of brominated benzoic acids depends on a variety of factors, including the specific substitution pattern of the benzoic acid, the nature of the boronic acid partner, and desired reaction conditions. Palladium-based catalysts are the most common, with ligands playing a crucial role in their efficacy. Nickel-based catalysts have also emerged as a cost-effective and highly reactive alternative.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Ref. |
| Palladium Catalysts | ||||||||
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole | |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzoic acid analog | |
| [PdCl₂(NH₂CH₂COOH)₂] | - | K₂CO₃ | Water | RT | 1.5 | 89-99 | 3- and 4-Bromobenzoic acid | [1][2] |
| Ad-L-PdCl₂⊂dmβ-CD | - | Na₂CO₃ | Water-MeOH | RT | 2 | >98 | 4-Bromobenzoic acid | [3] |
| Nickel Catalysts | ||||||||
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100 | 18 | High Yields | General Aryl Bromides | [4] |
Note: The data presented is compiled from studies on brominated benzoic acids and structurally similar aryl bromides. Direct comparative studies under identical conditions are limited; therefore, this table serves as a representative guide. "RT" denotes room temperature.
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation and optimization of synthetic methods. Below are representative protocols for Suzuki-Miyaura coupling reactions using common palladium and nickel catalyst systems.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol provides a general procedure for the Suzuki coupling of a brominated benzoic acid with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.[5]
Materials:
-
4-Amino-3-bromobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add 4-amino-3-bromobenzoic acid, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling using NiCl₂(PCy₃)₂
This protocol outlines a procedure for a nickel-catalyzed Suzuki coupling, which can be a more economical alternative to palladium-based systems.[5][4]
Materials:
-
Aryl bromide (e.g., 4-bromobenzoic acid) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
Anhydrous 2-Me-THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NiCl₂(PCy₃)₂ and potassium phosphate to a reaction vial.
-
Add the arylboronic acid and the aryl bromide to the vial.
-
Add anhydrous 2-Me-THF.
-
Seal the vial and heat the mixture to 100 °C for 18 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Workflow and Catalyst Relationships
To better understand the experimental process and the interplay between different catalyst components, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship between catalyst components, reaction conditions, and performance.
References
A Comparative Guide to the Directing Effects of Cyano and Nitro Groups in the Bromination of Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the directing effects of cyano (-CN) and nitro (-NO₂) groups in the electrophilic bromination of benzoic acids. Understanding the influence of these strongly deactivating groups is crucial for designing synthetic routes and predicting product distributions in the development of novel pharmaceuticals and functional materials. This document outlines the theoretical basis for their directing effects, presents available experimental data, and provides a detailed protocol for a comparative study.
Theoretical Background: Deactivating and Meta-Directing Nature
Both the cyano and nitro groups are potent electron-withdrawing groups, which significantly influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions on a benzene ring.[1][2] Their impact stems from a combination of inductive and resonance effects.
-
Inductive Effect (-I): Both the nitrogen atom in the nitro group and the nitrogen atom in the cyano group are highly electronegative, leading to a strong withdrawal of electron density from the aromatic ring through the sigma bond.
-
Resonance Effect (-M): Both groups can delocalize the pi electrons of the benzene ring, creating resonance structures with a positive charge on the ortho and para positions.[3] This delocalization significantly reduces the electron density at these positions, making them less susceptible to attack by an incoming electrophile.
Consequently, the meta positions, which are less deactivated, become the preferred sites for electrophilic attack.[4][5] Therefore, both cyano and nitro groups are classified as deactivating and meta-directing substituents in electrophilic aromatic substitution reactions.[6]
The relative deactivating strength of these two groups can be inferred from their Hammett substituent constants (σ). Both groups have positive σ values, indicating their electron-withdrawing nature. Generally, the nitro group is considered a stronger electron-withdrawing group than the cyano group, as reflected in its larger positive σ value.[7] This suggests that benzoic acid substituted with a nitro group will be more deactivated and react slower in electrophilic bromination compared to a benzoic acid substituted with a cyano group under identical conditions.
Quantitative Data Summary
| Starting Material | Expected Major Bromination Product |
| 4-Cyanobenzoic Acid | 3-Bromo-4-cyanobenzoic acid |
| 4-Nitrobenzoic Acid | 3-Bromo-4-nitrobenzoic acid |
It is anticipated that the reaction with 4-cyanobenzoic acid would proceed at a slightly faster rate and potentially with a higher yield compared to 4-nitrobenzoic acid due to the comparatively lesser deactivating effect of the cyano group.
Experimental Protocols
To provide a definitive comparison of the directing effects and reactivity, a parallel experimental study is necessary. The following protocol is designed for the comparative bromination of 4-cyanobenzoic acid and 4-nitrobenzoic acid.
Objective: To compare the yield and product distribution of the electrophilic bromination of 4-cyanobenzoic acid and 4-nitrobenzoic acid under identical reaction conditions.
Materials:
-
4-Cyanobenzoic acid
-
4-Nitrobenzoic acid
-
Iron(III) bromide (FeBr₃) - catalyst
-
Liquid bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) - solvent
-
Sodium bisulfite (NaHSO₃) solution (10% w/v)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flasks (50 mL)
-
Reflux condensers
-
Magnetic stirrers and stir bars
-
Dropping funnels
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
NMR tubes and deuterated solvent (e.g., DMSO-d₆)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
Reaction Setup (to be performed in parallel for both starting materials):
-
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanobenzoic acid (e.g., 1.47 g, 10 mmol) and iron(III) bromide (e.g., 0.15 g, 0.5 mmol).
-
In a separate, identical setup, add 4-nitrobenzoic acid (e.g., 1.67 g, 10 mmol) and iron(III) bromide (e.g., 0.15 g, 0.5 mmol).
-
To each flask, add 20 mL of dichloromethane.
-
Stir the mixtures at room temperature to ensure good suspension of the solids.
Bromination:
-
In a fume hood, carefully add liquid bromine (e.g., 0.6 mL, 11.5 mmol) to a dropping funnel and add it dropwise to each reaction mixture over a period of 15 minutes.
-
After the addition is complete, heat both reaction mixtures to reflux (approximately 40°C for dichloromethane) and maintain the reflux for a specified time (e.g., 2 hours).
Work-up and Isolation:
-
Cool the reaction mixtures to room temperature.
-
Slowly quench the excess bromine by adding 10% sodium bisulfite solution dropwise until the reddish-brown color of bromine disappears.
-
Transfer the contents of each flask to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the unreacted benzoic acid and the catalyst. The product will remain in the organic layer as the sodium salt is not readily formed with these deactivated acids.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification and Analysis:
-
Recrystallize the crude products from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-bromo-4-cyanobenzoic acid and 3-bromo-4-nitrobenzoic acid.
-
Determine the yield of the purified products for each reaction.
-
Characterize the products using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structures and assess purity. Analyze the crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution, if any minor ortho or other isomers are formed.
Logical Relationship of Directing Effects
The following diagram illustrates the logical flow of the directing effects of the cyano and nitro groups on the bromination of a para-substituted benzoic acid.
References
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
Isomeric Purity of 3-Bromo-5-cyanobenzoic Acid: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 3-Bromo-5-cyanobenzoic acid, a key building block in the synthesis of pharmaceuticals and other specialty chemicals, is a critical quality attribute that can significantly impact the efficacy, safety, and regulatory compliance of the final product.[1] Undesired isomers can lead to altered biological activity, increased toxicity, or the formation of impurities in subsequent synthetic steps. Therefore, robust analytical methods are essential for the accurate identification and quantification of isomeric impurities.
This guide provides an objective comparison of the primary analytical techniques used for the isomeric purity analysis of 3-Bromo-5-cyanobenzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The comparison is supported by experimental protocols adapted from the analysis of structurally related compounds and representative performance data.
Potential Isomeric Impurities
The synthesis of 3-Bromo-5-cyanobenzoic acid can potentially lead to the formation of several positional isomers. The specific impurities present will depend on the synthetic route employed, but common isomers may include other brominated cyanobenzoic acids. For instance, if the synthesis involves bromination of a cyanobenzoic acid precursor, alternative positions on the aromatic ring could be brominated.[2][3]
Caption: Logical relationship of 3-Bromo-5-cyanobenzoic acid and potential isomers.
Comparative Analysis of Analytical Techniques
The choice of analytical method depends on various factors, including the required sensitivity, accuracy, sample throughput, and the specific information needed (e.g., routine quality control vs. primary characterization of a reference standard).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a mobile and stationary phase. | Partitioning between a carrier gas and a stationary phase. | Signal intensity is directly proportional to the number of nuclei. |
| Typical Stationary Phase | Phenyl, Pentafluorophenyl (PFP), C8, or C18 columns.[4] | Phenyl- or cyanopropyl-substituted polysiloxane columns. | Not applicable. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Derivatization (e.g., silylation) is typically required for the carboxylic acid group to improve volatility.[5][6] | Dissolution in a deuterated solvent with a certified internal standard.[7] |
| Detection | UV/Vis (Diode Array Detector) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | ¹H NMR Spectroscopy |
| Key Advantage | Excellent resolving power for positional isomers, high sensitivity, and suitability for routine QC.[8] | High efficiency and sensitivity, especially with MS detection. | Primary ratio method, highly accurate, does not require reference standards for each impurity.[9][10] |
| Key Limitation | Requires reference standards for positive identification and quantification of each isomer. | Derivatization adds a step and can introduce variability. Not suitable for thermally labile compounds. | Lower sensitivity compared to chromatographic methods; potential for signal overlap. |
| Analysis Time | 10 - 30 minutes per sample. | 15 - 40 minutes per sample (including derivatization). | 5 - 15 minutes per sample (plus longer relaxation delays for quantification).[7] |
| Data Output | Chromatogram (Retention Time, Peak Area) | Chromatogram (Retention Time, Peak Area) | Spectrum (Chemical Shift, Integral) |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for separating bromobenzoic acid isomers and other disubstituted benzoic acids.[8][11] It is designed to provide excellent resolution of positional isomers.
Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Phenyl or Pentafluorophenyl (PFP) analytical column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Acetonitrile (HPLC grade).
-
Formic acid (reagent grade).
-
Ultrapure water.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-Bromo-5-cyanobenzoic acid sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Caption: General experimental workflow for HPLC-based purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines a ¹H qNMR experiment for determining the purity of 3-Bromo-5-cyanobenzoic acid using an internal standard.[7][12]
Instrumentation and Reagents:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Certified internal standard (e.g., Benzoic Acid, Maleic Anhydride).
-
Deuterated solvent (e.g., DMSO-d₆).
Experimental Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 3-Bromo-5-cyanobenzoic acid sample into a vial.
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficiently long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the protons of interest (a value of 30-60 seconds is often sufficient).[7]
-
Use a 90° pulse.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Caption: General experimental workflow for qNMR-based purity analysis.
Gas Chromatography (GC)
This method is based on general procedures for the analysis of benzoic acids by GC, which requires derivatization to increase volatility.[5]
Instrumentation and Reagents:
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Anhydrous pyridine or other suitable solvent.
-
Helium (carrier gas).
Experimental Procedure:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
-
Conclusion
The selection of an appropriate analytical method for the isomeric purity of 3-Bromo-5-cyanobenzoic acid is contingent on the specific analytical objective. HPLC is a versatile and robust technique, ideal for routine quality control and for separating complex mixtures of isomers when reference standards are available. qNMR serves as a powerful primary method for the accurate purity assessment of reference materials without the need for isomeric impurity standards. While GC can also be employed, the necessity for derivatization makes it a less direct and potentially more variable method for this particular analyte. For comprehensive characterization, employing orthogonal techniques, such as HPLC and qNMR, is highly recommended to ensure the quality and consistency of 3-Bromo-5-cyanobenzoic acid.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 4. welch-us.com [welch-us.com]
- 5. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. otsuka.co.jp [otsuka.co.jp]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-cyanobenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 3-Bromo-5-cyanobenzoic acid, ensuring compliance and minimizing environmental impact.
Immediate Safety and Logistical Information
Hazard Profile: 3-Bromo-5-cyanobenzoic acid is classified as an irritant and is harmful if swallowed. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Spill Response: In the event of a spill, avoid generating dust. The spilled solid should be carefully swept up and placed into a sealed, labeled container for disposal. The spill area should then be cleaned with a damp cloth or paper towel, which should also be disposed of as hazardous waste. Do not allow the chemical to enter drains or waterways.
Operational and Disposal Plans
The primary method for the disposal of 3-Bromo-5-cyanobenzoic acid is through a licensed hazardous waste disposal company. It is crucial to adhere to all local, regional, and national regulations governing chemical waste.
Waste Categorization: This compound is a halogenated and nitrated aromatic carboxylic acid. Due to its chemical nature, it is considered a combustible solid.
Recommended Disposal Procedure:
-
Segregation: Keep 3-Bromo-5-cyanobenzoic acid waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containment: Store the waste in a clearly labeled, sealed, and appropriate container. The label should include the full chemical name and any relevant hazard warnings.
-
Licensed Disposal: Arrange for the collection of the waste by a certified hazardous waste disposal company. These companies have the facilities and expertise to handle and dispose of the chemical safely.
-
Incineration (Professional Facilities): A common disposal method for this type of compound is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts like hydrogen bromide and nitrogen oxides. Some sources suggest that dissolving the material in a combustible solvent before incineration can be an effective method, but this should only be performed by trained professionals in a licensed facility.
Data Presentation
| Property | Value |
| Chemical Formula | C₈H₄BrNO₂ |
| Molar Mass | 226.03 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 238-242 °C |
| Solubility | Insoluble in water |
| Hazard Class | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 |
| Primary Disposal Route | Licensed Hazardous Waste Incineration |
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the laboratory-scale disposal of 3-Bromo-5-cyanobenzoic acid. The standard and accepted procedure is to follow the institutional and regulatory guidelines for hazardous chemical waste disposal, which prioritizes collection by licensed professionals.
Mandatory Visualization
Caption: Workflow for the proper disposal of 3-Bromo-5-cyanobenzoic acid.
Essential Safety and Logistical Information for Handling 3-Bromo-5-cyanobenzoic Acid
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 3-Bromo-5-cyanobenzoic acid. Adherence to these procedures is vital for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
3-Bromo-5-cyanobenzoic acid is a solid powder that can cause skin, eye, and respiratory irritation[1][2]. Proper personal protective equipment is mandatory to prevent exposure.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1][2] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves before use and replace them immediately if contaminated.[3][4] |
| Eye Contact | H319: Causes serious eye irritation.[1][2] | Safety Goggles: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[3] Face Shield: Use a face shield in addition to goggles when there is a significant risk of dust generation.[3][5] |
| Inhalation | H335: May cause respiratory irritation.[1][2] | Ventilation: Handle the compound exclusively in a certified chemical fume hood to minimize dust inhalation.[3][4] Respirator: If engineering controls are insufficient, a NIOSH-approved N95 dust mask or higher-level respirator is necessary.[6] |
| Ingestion | H302: Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling 3-Bromo-5-cyanobenzoic acid is essential for safety.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of 3-Bromo-5-cyanobenzoic acid should occur within a designated area, preferably a chemical fume hood.[3]
-
Ventilation Check: Before starting, ensure the chemical fume hood is functioning correctly.[3]
-
Assemble Materials: Gather all necessary equipment, such as spatulas, weigh boats, and labeled waste containers, before handling the chemical.[3]
2. Donning PPE:
-
Put on all required PPE as specified in the table above, ensuring gloves are intact and fit properly.[3]
3. Handling the Chemical:
-
Weighing: Carefully weigh the desired amount of the powder in the chemical fume hood to prevent dust from dispersing.
-
Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust.
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust creation, and place it in a labeled hazardous waste container.[7][8]
4. Post-Handling Procedures:
-
Decontamination: Clean all contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, and finally eye protection).[3]
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal is a critical aspect of the chemical's lifecycle.
-
Waste Segregation: All disposable materials contaminated with 3-Bromo-5-cyanobenzoic acid (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[3][8]
-
Containerization: Use sealed, appropriate containers for waste collection.[8]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[2][8] Do not pour it down the drain.[8] The compound can be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4]
Experimental Workflow for Handling 3-Bromo-5-cyanobenzoic Acid
Caption: A flowchart outlining the safe handling procedure for 3-Bromo-5-cyanobenzoic acid.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



